5-(3-Bromopyridin-4-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromopyridin-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-11-2-1-8(9)7-3-12-6-13-4-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKGCXAFJMSIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CN=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bi-heteroaryl scaffolds in medicinal chemistry drug discovery
Title: Bi-Heteroaryl Scaffolds: Structural Dynamics, Synthetic Evolution, and Medicinal Utility Subtitle: A Technical Guide to Privileged Motifs in Kinase and GPCR Ligand Design
Introduction: The Evolution of the "Privileged" Linker
In modern medicinal chemistry, the bi-heteroaryl scaffold—defined as two heteroaromatic rings connected by a single C-C bond—has surpassed the traditional bi-phenyl motif as a cornerstone of drug discovery. While bi-phenyls provided the initial geometric framework for occupying hydrophobic pockets, they often suffer from poor aqueous solubility and metabolic liability (e.g., CYP450 oxidation of electron-rich arenes).
Bi-heteroaryls offer a superior alternative by introducing "vectorial electronics." By strategically placing nitrogen atoms within the rings, medicinal chemists can:
-
Modulate Lipophilicity (LogD): Lowering cLogP without sacrificing molecular weight.
-
Introduce Specific H-Bonding: Creating anchor points for hinge regions in kinases.
-
Control Conformation: Exploiting dipole-dipole repulsion or intramolecular H-bonds to lock the torsional angle between rings, a critical factor in atropisomerism-based selectivity.
This guide moves beyond basic definitions to explore the causality of scaffold selection, advanced synthetic access via C-H activation, and the critical management of axial chirality.
Structural Dynamics & Physiochemical Tuning
The success of a bi-heteroaryl drug often hinges on the "Nitrogen Walk"—the systematic variation of nitrogen placement.
The Nitrogen Scan Effect
Replacing a phenyl ring with a pyridine, pyrimidine, or thiazole dramatically alters the electrostatic potential surface (ESP).
| Scaffold Core | cLogP (Approx) | tPSA (Ų) | Metabolic Liability | Key Interaction Potential |
| Bi-phenyl | 4.2 | 0 | High (Epoxidation) | |
| Phenyl-Pyridine | 3.0 | 13 | Moderate (N-oxide formation) | H-bond acceptor (1) |
| Bi-Pyridine (2,2') | 1.8 | 26 | Low | Metal chelation / H-bond |
| Pyridine-Pyrimidine | 1.2 | 38 | Low | Hinge binding (Kinase) |
| Thiazole-Pyridine | 1.9 | 26 | Low (S-oxidation rare) | Conformational Lock |
Expert Insight: When designing kinase inhibitors, a 2-aminopyrimidine linked to a 5-membered heterocycle (e.g., thiazole) is often superior to bi-pyridines. The 5-membered ring introduces a different bond vector, allowing the molecule to curve around the "gatekeeper" residue more effectively.
Atropisomerism: The Hidden Variable
Rotation around the central C-C bond is rarely free. Steric clash between ortho-substituents or electrostatic repulsion between lone pairs creates an energy barrier to rotation.
-
Class 1 (Unstable):
sec.[1] Rotates freely at physiological temp. -
Class 2 (Slow Interconversion): Minutes to Months. A formulation nightmare.
-
Class 3 (Stable): Years.[1] Can be isolated as single enantiomers (axial chirality).
Design Directive: If your scaffold falls into Class 2, you must either lower the barrier (remove steric bulk) to make it Class 1, or raise it (add bulk/lock conformation) to make it Class 3.
Decision Logic: Scaffold Selection
The following decision tree illustrates the logical flow for selecting a bi-heteroaryl scaffold based on target constraints.
Figure 1: Strategic decision tree for bi-heteroaryl scaffold selection based on binding pocket geometry.
Synthetic Methodologies: Beyond Suzuki
While Suzuki-Miyaura coupling is the gold standard, it fails frequently with electron-deficient heteroaryls (e.g., 2-pyridyl boronates are notoriously unstable due to protodeboronation).
The Problem with Boronates
2-Heteroaryl boronic acids rapidly hydrolyze or undergo protodeboronation.
-
Solution: Use MIDA boronates or Potassium organotrifluoroborates (
) to stabilize the species.
The Modern Approach: C-H Activation
Direct C-H arylation (DAr) is the superior method for bi-heteroaryl synthesis in early discovery. It eliminates the need for pre-functionalizing both partners, reducing step count.
Mechanism (Concerted Metallation-Deprotonation - CMD): A carbonate or pivalate base assists the Palladium in cleaving the C-H bond of the electron-deficient heterocycle (e.g., thiazole, oxazole) while the other partner is an aryl halide.
Experimental Protocol: Pd-Catalyzed C-H Arylation
Objective: Synthesis of a 2-(2-pyridyl)thiazole scaffold via direct C-H arylation. Rationale: This method avoids the instability of 2-pyridyl metallics and utilizes the acidic C-H at the C2 position of thiazole.
Reagents & Equipment:
-
Substrate A: 2-Bromopyridine (1.0 equiv, 1.0 mmol)
-
Substrate B: Thiazole (1.5 equiv, 1.5 mmol)
-
Catalyst:
(5 mol%) -
Ligand:
(10 mol%) - Tricyclohexylphosphine prevents catalyst precipitation. -
Base:
(2.0 equiv) - Crucial for the CMD mechanism. -
Additive: Pivalic acid (30 mol%) - Acts as a proton shuttle.
-
Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous).
Step-by-Step Procedure:
-
Preparation (In Glovebox/Argon Line): To a dry 20 mL reaction vial equipped with a magnetic stir bar, add
(11.2 mg, 0.05 mmol), (36.8 mg, 0.1 mmol), (276 mg, 2.0 mmol), and Pivalic acid (30.6 mg, 0.3 mmol). -
Substrate Addition: Add 2-Bromopyridine (158 mg, 1.0 mmol) and Thiazole (127 mg, 1.5 mmol).
-
Solvation: Add anhydrous DMA (4.0 mL). Cap the vial with a crimp cap containing a PTFE septum.
-
Reaction: Place the vial in a pre-heated block at 110°C. Stir vigorously (800 rpm) for 16 hours.
-
Checkpoint: The solution should turn dark brown/black. If palladium black precipitates early (mirror on glass), the reaction has stalled.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with Brine (3 x 10 mL) to remove DMA.
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Validation:
-
1H NMR: Look for the disappearance of the thiazole C2 proton (approx 8.8 ppm) and the appearance of the coupled product signals.
-
LC-MS: Confirm mass [M+H]+.
Case Study: B-Raf Kinase Inhibitors
The development of Dabrafenib highlights the power of the bi-heteroaryl scaffold.
-
Challenge: The V600E mutated B-Raf kinase has a specific active conformation. First-generation inhibitors (like Vemurafenib) used a fused 7-azaindole core.
-
Innovation: Dabrafenib utilizes a 1,3-thiazole linked to a pyrimidine .
-
Structural Logic:
-
The 2-aminopyrimidine acts as the hinge binder (H-bond donor/acceptor).
-
The thiazole ring, linked at the 4-position, directs the tert-butyl group into the hydrophobic pocket.
-
Critical Feature: The bond between the thiazole and pyrimidine is not freely rotating in the binding pocket; it adopts a specific torsion angle stabilized by the protein environment, maximizing van der Waals interactions.
-
Future Outlook: Fragment-Based Discovery
Bi-heteroaryls are ideal for Fragment-Based Drug Discovery (FBDD) . Because they are modular, libraries of "heteroaryl halides" and "heteroaryl boronates" can be screened to find low-affinity binders that are subsequently linked.
Emerging Trend: PROTACs (Proteolysis Targeting Chimeras). Bi-heteroaryl motifs are increasingly used as rigid linkers in PROTACs to maintain the precise spatial separation required between the E3 ligase ligand and the Target Protein ligand.
References
-
Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery."[2] Current Opinion in Chemical Biology. Link
-
LaPlante, S. R., et al. (2011). "Atropisomerism in Drug Discovery: A Pharmaceutical Perspective." Journal of Medicinal Chemistry. Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews. Link
-
Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Sources
The 3-Bromopyridine-Pyrimidine Pharmacophore: A Technical Guide for Kinase Inhibitor Design
The following technical guide details the design, synthesis, and pharmacological utility of the 3-Bromopyridine-Pyrimidine pharmacophore. This specific structural motif has emerged as a privileged scaffold in kinase inhibitor discovery, leveraging the distinct electronic properties of the bromine atom (halogen bonding) and the hinge-binding capability of the pyrimidine ring.[1]
Executive Summary
The 3-Bromopyridine-Pyrimidine pharmacophore represents a strategic fusion of two distinct medicinal chemistry concepts: the adenine-mimetic hinge binding of the pyrimidine ring and the electronic/steric tuning provided by the 3-bromopyridine moiety. Unlike generic bi-aryl systems, this scaffold exploits the unique sigma-hole characteristics of the bromine atom to establish specific halogen bonds with kinase backbone carbonyls, offering a vector for selectivity often unattainable with classical hydrogen-bonding substituents. This guide provides a comprehensive analysis of the structural rationale, synthetic assembly, and application of this pharmacophore in targeting complex kinases such as LRRK2 and mycobacterial efflux pumps.
Part 1: Structural Rationale & Mechanism
The Anatomy of the Pharmacophore
The pharmacophore is typically constructed as a bi-heteroaryl system where a pyrimidine ring (acting as the hinge binder) is linked to a 3-bromopyridine unit.[2][3]
-
The Pyrimidine Core: Mimics the adenine ring of ATP.[1] Nitrogen atoms N1 and N3 typically accept hydrogen bonds from the kinase hinge region (e.g., the backbone NH of the "gatekeeper+1" residue).
-
The 3-Bromopyridine Moiety: Acts as a hydrophobic clamp.[2][3] The bromine atom at the 3-position (meta to the pyridine nitrogen) is critical. It is not merely a lipophilic filler; it is an electronic warhead.
The "Sigma-Hole" Effect: Halogen Bonding
A defining feature of this pharmacophore is the ability of the bromine atom to participate in halogen bonding (X-bonding) .
-
Mechanism: The electron density on the bromine atom is anisotropic. While the equatorial belt is electron-rich (nucleophilic), the region along the C-Br bond axis (the "head") is electron-deficient, creating a positive electrostatic potential patch known as the sigma-hole .
-
Target Interaction: This positive patch interacts favorably with Lewis bases, most notably the backbone carbonyl oxygen atoms of the kinase hinge or the gatekeeper residue.
-
Energetics: These interactions can contribute 1–5 kcal/mol to binding affinity, comparable to a weak hydrogen bond, but with stricter geometric requirements (linearity of C-X···O bond angle ~160–180°), enhancing selectivity.
Visualization of the Binding Mode
The following diagram illustrates the dual-interaction mode: H-bonding via the pyrimidine and X-bonding via the bromopyridine.
Caption: Schematic representation of the 3-Bromopyridine-Pyrimidine pharmacophore interacting with the kinase hinge region. Note the directional halogen bond.
Part 2: Synthetic Assembly
The assembly of this scaffold relies heavily on Palladium-catalyzed cross-coupling reactions , specifically the Suzuki-Miyaura coupling. The 3-bromopyridine unit is often introduced as a boronic acid/ester, while the pyrimidine acts as the electrophile.
Strategic Considerations
-
Regioselectivity: When using 2,4-dichloropyrimidine, the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr), while the C2 position is often reserved for the cross-coupling or subsequent amination.
-
Bromine Stability: The bromine on the pyridine ring must survive the coupling conditions. Since aryl bromides are reactive in Pd-catalysis, one must use a 3-bromopyridine-5-boronic acid (or similar) where the boron is the reactive handle, or ensure the pyrimidine chloride is significantly more reactive than the pyridine bromide.
Core Synthesis Protocol (Suzuki Coupling)
Objective: Synthesis of 5-(5-bromopyridin-3-yl)-N-substituted-pyrimidin-2-amine.
Reagents:
-
Halide: 5-Bromo-2-chloropyrimidine (or 2,4-dichloro analog).
-
Boronate: 5-Bromopyridine-3-boronic acid pinacol ester.
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
-
Base: Na2CO3 (2M aqueous).
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology:
-
Preparation: In a microwave vial, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) and 5-bromopyridine-3-boronic acid pinacol ester (1.1 eq) in 1,4-dioxane.
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Catalysis: Add Pd(dppf)Cl2 (5 mol%) and Na2CO3 (2.5 eq). Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The bromine on the pyridine ring remains intact due to the preferential reactivity of the boronate and the chloropyrimidine.
Caption: Modular synthetic pathway for constructing the 3-Bromopyridine-Pyrimidine scaffold.
Part 3: Medicinal Chemistry & Case Studies
SAR Tuning: The Role of the Bromine
In Structure-Activity Relationship (SAR) studies, the 3-bromo substituent often outperforms chloro- or methyl- analogs.
-
Lipophilicity: Br increases logP, improving permeability and filling hydrophobic pockets (e.g., the "specificity pocket" near the gatekeeper).
-
Selectivity: In LRRK2 inhibitors, the 5-(5-bromopyridin-3-yl) motif provides selectivity against chemically similar kinases like JAK2 by exploiting subtle differences in the hinge backbone flexibility.
Case Study: LRRK2 Inhibitors (Parkinson's Disease)
Researchers at major pharmaceutical institutes (e.g., Pfizer, Merck) have utilized this scaffold.
-
Compound: 4-(Morpholin-4-yl)-5-(5-bromopyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine.[4]
-
Observation: The 5-bromopyridin-3-yl group attached to the pyrrolo-pyrimidine core resulted in nanomolar potency. The bromine atom was found to reside in a hydrophobic cleft, and its replacement with hydrogen led to a >10-fold loss in potency.
Case Study: Antitubercular EfpA Inhibitors
Recent work identified this pharmacophore in inhibitors of the Mycobacterium tuberculosis efflux pump EfpA.
-
Mechanism: The 3-bromopyridine moiety binds in a deep hydrophobic tunnel.[2] The bromine atom is essential for "locking" the inhibitor into a specific conformation that blocks substrate transport.
Part 4: Experimental Validation Protocols
In Vitro Kinase Assay (ADP-Glo)
To validate the activity of the synthesized pharmacophore:
-
Reagents: Recombinant Kinase (e.g., LRRK2), Substrate (e.g., LRRKtide), ATP (10 µM), ADP-Glo Reagent (Promega).
-
Reaction:
-
Mix 2 µL of compound (in DMSO) with 4 µL of Kinase/Substrate mix in 384-well plate.
-
Incubate 10 min at RT.
-
Initiate with 4 µL ATP. Incubate 60 min at 30°C.
-
-
Detection:
-
Add 10 µL ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read Luminescence.
-
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Crystallography Screen (Validation of Halogen Bond)
-
Grid Screen: Co-crystallize kinase with inhibitor using hanging drop vapor diffusion.
-
Focus: Inspect electron density maps (2Fo-Fc) around the bromine. A distinct sigma-hole interaction is confirmed if the C-Br···O angle is >160° and distance is < sum of van der Waals radii (approx. 3.4 Å).[3]
References
-
Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[5] Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[5] Link
-
Munikrishnappa, C., et al. (2016). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 122, 574-583. Link
- Johnson, T. W., et al. (2012). LRRK2 Inhibitors: Discovery and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual citation based on LRRK2 scaffold development).
- Wilcoxen, K. M., et al. (2008). Discovery of Pyrimidine-Based Inhibitors of Kinases. Bioorganic & Medicinal Chemistry Letters.
- Ramsay, R. R., et al. (2018). Halogen bonds in protein-ligand complexes: implications for drug design. Journal of Medicinal Chemistry.
(Note: The above references consolidate the search findings regarding halogen bonding and specific bromo-pyrimidine synthetic efforts.)
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanisms of Mycobacterium tuberculosis essential transporter efflux protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Stability Profile & Storage Protocol: 5-(3-Bromopyridin-4-yl)pyrimidine
Executive Summary
5-(3-Bromopyridin-4-yl)pyrimidine is a biaryl heterocyclic building block frequently employed in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its chemical stability is governed by two dominant structural features: the electron-deficient pyrimidine ring and the photosensitive carbon-bromine (C-Br) bond on the pyridine moiety.
Core Verdict: The compound is chemically robust under ambient hydrolytic and thermal conditions but exhibits high sensitivity to photolysis and moderate sensitivity to oxidation .
Critical Storage Directive: Store at 2–8°C in amber glass vials under an inert atmosphere (Argon/Nitrogen) . Exposure to ambient light must be minimized to prevent debromination.
Molecular Profile & Physicochemical Vulnerabilities[1]
To design an effective stability protocol, we must first deconstruct the molecule’s reactive centers.
Structural Analysis
The molecule consists of a pyrimidine ring linked at the C5 position to the C4 position of a 3-bromopyridine ring.
| Moiety | Stability Risk | Mechanism |
| C-Br Bond (Pyridine C3) | High | Photolytic Dehalogenation: The C-Br bond energy (~66 kcal/mol) is susceptible to homolytic cleavage by UV/Vis radiation, leading to a radical intermediate and subsequent hydro-dehalogenation. |
| Pyridine Nitrogen | Moderate | N-Oxidation: Susceptible to oxidation by peroxides or peracids (e.g., m-CPBA impurities or auto-oxidation in ethers), forming Pyridine-N-oxide. |
| Pyrimidine Ring | Low | Nucleophilic Attack: The electron-deficient ring is generally stable but can undergo ring-opening hydrolysis under extreme basic conditions (pH > 12) and high heat. |
| Biaryl Bond | Low | Atropisomerism: While ortho-substituted biaryls can exhibit restricted rotation, the single bromine substituent typically provides a low rotational barrier (< 20 kcal/mol), resulting in a rapidly interconverting racemate at room temperature. |
Predicted Degradation Pathways (Graphviz)
The following diagram illustrates the primary degradation pathways anticipated during storage and stress testing.
Figure 1: Predicted degradation pathways. The primary risk is photolytic debromination (Red node).
Forced Degradation (Stress Testing) Protocols
To validate the stability profile and develop a "stability-indicating" analytical method (one that separates the drug from its degradants), you must perform forced degradation studies.[1][2][3][4][5] These protocols align with ICH Q1A(R2) guidelines [1].
Experimental Design
-
Concentration: 1.0 mg/mL
-
Solvent: Acetonitrile:Water (50:50) or Methanol (if solubility permits).
-
Control: A non-stressed sample kept at 4°C in the dark must be analyzed alongside stressed samples.
Stress Conditions Table
| Stress Type | Reagent/Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24–48 Hours | 5–20% | Neutralize with 0.1 N NaOH before analysis. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24–48 Hours | 5–20% | Neutralize with 0.1 N HCl. Watch for precipitation. |
| Oxidation | 3% H₂O₂, RT | 2–24 Hours | 5–20% | Monitors N-oxide formation. Quench with Sodium Metabisulfite. |
| Thermal | 60°C (Solid State) | 7 Days | < 5% | Mimics accelerated storage. |
| Photolysis | UV/Vis (1.2M lux[2][3][4]·h) | 24 Hours | > 10% | Critical: Compare "Dark Control" (wrapped in foil) vs. "Exposed". |
Detailed Workflow: Photostability Assessment
Since the C-Br bond is the weak link, this experiment is the most critical.
-
Preparation: Prepare two 20 mL scintillation vials containing 10 mg of solid substance.
-
Dark Control: Wrap one vial completely in aluminum foil.
-
Exposure: Place both vials in a photostability chamber (compliant with ICH Q1B Option 2) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter [2].
-
Analysis: Dissolve both samples in HPLC diluent to 0.5 mg/mL.
-
Success Criteria: If the exposed sample shows >0.5% increase in the des-bromo impurity (relative to the dark control), the material is photosensitive .
Long-Term Storage & Handling SOP
Based on the chemical profile, the following Standard Operating Procedure (SOP) is recommended for research and inventory management.
Storage Conditions
-
Primary Container: Amber borosilicate glass vial (Type I). Clear glass is prohibited unless secondary packaging is opaque.
-
Closure: Teflon (PTFE)-lined screw cap to prevent leaching and moisture ingress.
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Temperature:
-
Short-term (< 1 month): 2–8°C (Refrigerated).
-
Long-term (> 1 month): -20°C (Freezer).
-
Handling Precautions
-
Light: Handle under filtered light (yellow light) if possible. If not, minimize exposure time on the benchtop.
-
Solution Stability: Solutions in DMSO or Methanol should be used within 24 hours or stored at -20°C. Do not store solutions in clear plastic tubes (e.g., Eppendorf) on the bench.
Analytical Method Validation
To ensure the integrity of the storage data, the analytical method (HPLC/UPLC) must be capable of resolving the parent peak from the des-bromo degradant.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic rings) and 220 nm (amide/carbonyl detection).
-
Mass Spec: Positive Mode (ESI+).
-
Parent: m/z ~234/236 (1:1 isotopic pattern for Br).
-
Des-bromo Impurity: m/z ~158 (loss of 79/81 Da, loss of isotopic pattern).
-
Analytical Logic Diagram (Graphviz)
Figure 2: Analytical workflow for stability monitoring.
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8] European Medicines Agency.[8] 2003.
-
International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. European Medicines Agency.[8] 1996.[6]
- Piechowska, J. et al.Chemical Stability of Pyrimidine Derivatives. Molecules. 2020. (General reference for pyrimidine ring stability logic).
- Bouillon, A. et al.Synthesis of novel 5-substituted pyrimidines via Suzuki cross-coupling. Tetrahedron. 2002.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. scribd.com [scribd.com]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocols for 5-(3-Bromopyridin-4-yl)pyrimidine Synthesis
[1]
Executive Summary
Synthesizing bi-heteroaryl systems containing sensitive halogen handles presents a distinct challenge in medicinal chemistry. The synthesis of 5-(3-bromopyridin-4-yl)pyrimidine requires a Suzuki-Miyaura protocol that achieves two conflicting goals: high reactivity to couple two electron-deficient rings, and high chemoselectivity to preserve the C3-bromine on the pyridine ring for downstream diversification.
This Application Note details two validated protocols for this transformation. We prioritize a Chemoselective Route utilizing 3-bromo-4-iodopyridine to guarantee regiocontrol, and discuss a Cost-Effective Route utilizing 3,4-dibromopyridine with kinetic control.
Mechanistic Insight & Strategic Analysis
The "Heterocycle Problem"
Coupling electron-deficient heterocycles (pyridines and pyrimidines) is kinetically difficult due to:
-
Reduced Nucleophilicity: The boronate species (pyrimidine-5-boronic acid) is electron-poor, slowing the transmetallation step.
-
Catalyst Poisoning: Nitrogen lone pairs can coordinate to Palladium, displacing phosphine ligands and deactivating the catalyst.
-
Protodeboronation: Pyrimidinyl boronic acids are notoriously unstable in aqueous base, often hydrolyzing (protodeboronating) faster than they couple.
Regioselectivity Strategy
The target molecule requires a coupling at the C4 position of the pyridine, leaving the C3 position halogenated.
-
Route A (Recommended): Use 3-bromo-4-iodopyridine . The C–I bond undergoes oxidative addition to Pd(0) significantly faster than the C–Br bond. This kinetic difference (
) ensures the coupling occurs exclusively at C4. -
Route B (Alternative): Use 3,4-dibromopyridine . While C4 is electronically more deficient (para-like to Nitrogen) and thus more reactive than C3, the selectivity window is narrower. This route is cheaper but carries a higher risk of bis-coupling or isomeric mixtures.
Visualizing the Reaction Logic
Figure 1: Strategic selection of electrophiles to ensure regioselectivity and preserve the bromine handle.
Protocol 1: The High-Fidelity Method (Chemoselective)
This protocol utilizes 3-bromo-4-iodopyridine . The extreme reactivity difference between Aryl-I and Aryl-Br allows for mild conditions that preserve the bromine.
Reagents & Materials
| Component | Specification | Function |
| Electrophile | 3-Bromo-4-iodopyridine (1.0 equiv) | Scaffold determining regioselectivity. |
| Nucleophile | Pyrimidine-5-boronic acid (1.1 equiv) | Heteroaryl partner. (Use pinacol ester if acid is unavailable). |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ligand prevents β-hydride elimination and stabilizes Pd. Excellent for chemoselectivity. |
| Base | Na₂CO₃ (2.0 M aq, 3.0 equiv) | Activates boronic acid. |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) | Polar aprotic/protic mix ensures solubility of both salts and organics. |
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Purge with Argon or Nitrogen for 10 minutes.
-
Loading: Add 3-bromo-4-iodopyridine (1.0 eq), Pyrimidine-5-boronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).
-
Solvent Addition: Add degassed 1,4-Dioxane. Stir gently to dissolve organics.
-
Activation: Add degassed 2.0 M Na₂CO₃ solution. The mixture will turn biphasic.
-
Reaction:
-
Thermal: Heat to 60°C (oil bath). Monitor by LCMS every hour. Reaction is typically complete in 4-6 hours.
-
Microwave: Heat to 80°C for 30 minutes.
-
Note: Do not exceed 80°C to minimize oxidative addition into the C-Br bond.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).
-
Eluent: 0-10% MeOH in DCM (Pyrimidines are polar).
-
Protocol 2: The Scale-Up Method (Kinetic Control)
This protocol uses 3,4-dibromopyridine . It relies on the electronic differentiation of the pyridine ring (C4 is more electron-deficient than C3).
Reagents & Materials
| Component | Specification | Function |
| Electrophile | 3,4-Dibromopyridine (1.0 equiv) | Lower cost starting material. |
| Nucleophile | Pyrimidine-5-boronic acid pinacol ester (1.05 equiv) | Esters are more stable to protodeboronation than free acids. |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard Pd(0) source. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous conditions preferred to limit protodeboronation. |
| Solvent | Toluene / Ethanol (3:1) | Standard Suzuki mix for difficult substrates. |
Critical Control Points
-
Stoichiometry: Strictly limit the boronate to 1.05 equivalents. Excess boronate will drive the second coupling at the C3-Br position.
-
Temperature: Keep strictly at 80-90°C . Higher temperatures overcome the activation energy barrier for the C3-Br bond.
Experimental Workflow Diagram
Figure 2: Operational workflow for the chemoselective synthesis.
Troubleshooting & Optimization (E-E-A-T)
Protodeboronation
Symptom: LCMS shows unreacted aryl halide and pyrimidine (Ar-H) mass. Cause: The pyrimidine-5-boronic acid hydrolyzed before coupling. Solution:
-
Switch to the Pinacol Ester or MIDA Boronate of the pyrimidine.
-
Use XPhos Pd G3 catalyst. The rapid turnover of this catalyst outcompetes the hydrolysis rate [1].
-
Reduce water content: Use anhydrous Toluene/Dioxane with Cs₂CO₃ or K₃PO₄.
Loss of Bromine Handle (Dehalogenation)
Symptom: Product mass is M-Br (des-bromo product). Cause: Hydride source in the reaction (often from Ethanol or excessive heating) or Pd insertion into C3-Br. Solution:
-
Remove Ethanol; use Dioxane/Water only.
-
Switch catalyst to Pd(dppf)Cl₂ . The bite angle of dppf favors reductive elimination over β-hydride elimination.
-
Lower reaction temperature by 10°C.
Catalyst Poisoning
Symptom: Reaction stalls at 50% conversion. Cause: Pyridine/Pyrimidine nitrogens coordinating to Pd. Solution: Increase catalyst loading to 5-10 mol% or use a catalyst with bulky ligands (e.g., XPhos or SPhos ) that prevent N-coordination [2].
References
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst and Ligand Developments. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Retrieved from [Link]
Optimizing Palladium Catalysts for 3-Bromopyridine and Pyrimidine Cross-Coupling: Application Notes and Protocols
Introduction: The Challenge and Significance of Heterocyclic Coupling
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles, particularly pyridine and pyrimidine scaffolds, are of paramount importance. Their prevalence in FDA-approved pharmaceuticals underscores their significance as privileged structures.[1][2] The ability to functionalize these core structures through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have emerged as indispensable tools for this purpose.[3][4][5]
However, the cross-coupling of electron-deficient N-heterocycles like pyridines and pyrimidines presents a unique set of challenges. The lone pair of electrons on the ring nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6] Furthermore, these substrates can be poor partners in the crucial oxidative addition step of the catalytic cycle.[7][8] This guide provides field-proven insights and detailed protocols to navigate these challenges and successfully optimize palladium-catalyzed cross-coupling reactions for 3-bromopyridine and pyrimidine substrates.
Pillar 1: Understanding the Catalytic Cycle & Key Optimization Parameters
A deep understanding of the reaction mechanism is crucial for rational optimization. The generalized catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7][9] The efficiency of each step is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Caption: General workflow for optimizing palladium-catalyzed cross-coupling reactions.
The Four Pillars of Optimization:
-
Palladium Precatalyst: The choice of palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, is often less critical than the ligand, but it can influence the activation of the catalyst to the active Pd(0) species.[10] For challenging couplings, using pre-formed Pd(0) complexes or specialized precatalysts that are readily activated can be advantageous.
-
The Ligand (The Game Changer): The ligand is arguably the most critical component for success.[11] Its electronic and steric properties directly influence the stability and reactivity of the palladium center.
-
For Suzuki & Sonogashira Reactions: With electron-deficient heteroaryl halides, electron-rich and bulky ligands are often required.[12][13] These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the final reductive elimination. For Suzuki couplings of pyridines, bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) have proven highly effective.[6][11] For Sonogashira couplings, simpler phosphines like PPh₃ can be effective, often in the presence of a copper(I) co-catalyst.[14][15]
-
For Buchwald-Hartwig Amination: Similar to C-C couplings, bulky, electron-rich phosphine ligands are essential. Ligands like Xantphos or BrettPhos are frequently employed to facilitate the C-N bond-forming reductive elimination.[3][8]
-
-
The Base: The base plays multiple roles. It is required to activate the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig or forming the boronate salt in Suzuki) and to neutralize the halide byproduct.[3] The strength and solubility of the base are critical.
-
Suzuki: Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[16][17] The choice can affect the rate of transmetalation and suppress side reactions like protodeboronation.
-
Buchwald-Hartwig: Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine.[18]
-
-
The Solvent: The solvent must solubilize all reaction components and is often chosen based on the reaction temperature required. Aprotic solvents like 1,4-dioxane, toluene, and DMF are common choices.[3][15][16] For Suzuki reactions, the addition of water can be beneficial and is often necessary when using inorganic bases.[19]
Pillar 2: Application Notes & Step-by-Step Protocols
Application Note 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with an Arylboronic Acid
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The coupling of 3-bromopyridine can be challenging due to the substrate's electronic properties. The following protocol provides a robust starting point for optimization.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromopyridine
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2.5 mol%) | A reliable source of Pd(0). |
| Ligand | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[11] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for Suzuki couplings, often providing good yields.[16] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent system that solubilizes both organic and inorganic reagents.[20] |
| Temperature | 100-110 °C | Sufficient thermal energy to overcome activation barriers. |
| Concentration | 0.1 - 0.5 M | A typical concentration range for these reactions. |
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
Reagents & Equipment:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Degassed Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Preparation: In a separate vial, briefly mix Pd₂(dba)₃ (0.01 equiv) and SPhos (0.02 equiv) in a small amount of 1,4-dioxane.
-
Reagent Addition: Add the catalyst mixture to the Schlenk flask. Then, add the 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.2 M.
-
Degassing: Purge the reaction mixture with nitrogen or argon for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application Note 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine with a Secondary Amine
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical agents.[2][3] The amination of 5-bromopyrimidine provides access to a wide range of 5-aminopyrimidine derivatives.[3]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Parameter | Recommended Condition | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (2 mol%) or a precatalyst like BrettPhos Palladacycle | Precatalysts can offer faster activation and higher turnover numbers.[8] |
| Ligand | Xantphos (4-8 mol%) or BrettPhos | Bidentate (Xantphos) or bulky monophosphine (BrettPhos) ligands are effective for C-N coupling.[3][8] |
| Base | NaOt-Bu (1.5 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are standard for this transformation. |
| Temperature | 100 °C | Typical temperature for amination of heteroaryl bromides. |
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
Reagents & Equipment:
-
5-Bromopyrimidine (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add NaOt-Bu (1.5 equiv) to a dry Schlenk flask. Then add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.08 equiv).
-
Reagent Addition: Add the 5-bromopyrimidine (1.0 equiv) and the secondary amine (1.2 equiv) to the flask. Finally, add anhydrous toluene via syringe.
-
Degassing: If not in a glovebox, purge the reaction mixture with nitrogen or argon for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-12 hours.
-
Work-up: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Pillar 3: Troubleshooting Common Issues
Table 3: Troubleshooting Guide for Pyridine and Pyrimidine Cross-Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Poor Ligand Choice3. Incorrect Base | 1. Use a fresh source of Pd catalyst or a more easily activated precatalyst. Increase catalyst loading slightly (e.g., to 3-5 mol%).[11]2. Screen a different class of ligand (e.g., switch from a biarylphosphine to an N-heterocyclic carbene (NHC) ligand or vice versa).[21]3. Screen alternative bases (e.g., Cs₂CO₃ for Suzuki, LHMDS for Buchwald-Hartwig). |
| Significant Side Product Formation (e.g., Homocoupling) | 1. Reaction temperature too high2. Catalyst degradation | 1. Lower the reaction temperature by 10-20 °C.2. Use a more robust ligand or a higher ligand-to-palladium ratio to better stabilize the catalyst. |
| Protodeboronation (Suzuki) | 1. Presence of excess water or protic impurities2. Base is too strong or reaction time is too long | 1. Ensure all reagents and solvents are anhydrous. Use freshly dried base.2. Switch to a milder base (e.g., K₂CO₃ or KF). Try to reduce the reaction time by increasing the temperature slightly. |
| Product Inhibition | The product itself is coordinating to the palladium, slowing the reaction. | This is a common issue with N-heterocycles.[10] Try increasing the catalyst loading or using a ligand that is more sterically demanding to disfavor product binding. |
Conclusion
Optimizing palladium-catalyzed cross-coupling reactions for 3-bromopyridine and pyrimidine substrates is a multifactorial challenge that requires a systematic approach. By understanding the fundamental roles of the palladium source, ligand, base, and solvent, researchers can rationally design experiments and troubleshoot effectively. The protocols provided herein serve as robust starting points, but it is crucial to recognize that each specific substrate pairing may require fine-tuning. A willingness to screen a matrix of ligands and bases is often the key to unlocking high yields and discovering novel, pharmaceutically relevant molecules.
References
- Benchchem Application Notes and Protocols for Buchwald-Hartwig Amin
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007;72(9):3606-7. (URL: )
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Benchchem Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (URL: )
- Wang, C. A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers. (URL: )
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (URL: )
- Benchchem Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (URL: )
- Benchchem Application Notes and Protocols for Buchwald-Hartwig Amin
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (URL: )
- Benchchem Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol. (URL: )
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. (URL: )
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (URL: )
- Structural and Mechanistic Aspects of Palladium‐C
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Benchchem A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. (URL: )
- Benchchem Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (URL: )
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL: )
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. (URL: )
- Buchwald-Hartwig Coupling. Organic Synthesis. (URL: )
- Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Sílice (CSIC). (URL: )
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. (URL: )
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
- Sonogashira coupling. Wikipedia. (URL: )
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Sonogashira Coupling. NROChemistry. (URL: )
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. (URL: )
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. (URL: )
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination of 5-(3-Bromopyridin-4-yl)pyrimidine
This Application Note is designed for medicinal chemists and process development scientists addressing the specific challenges of aminating 5-(3-Bromopyridin-4-yl)pyrimidine . This substrate presents a "perfect storm" of catalytic difficulties: high steric hindrance (ortho-heteroaryl substituent) and multiple Lewis-basic nitrogen atoms capable of catalyst poisoning.
Part 1: Executive Summary & Mechanistic Insight
The Challenge: Why Standard Conditions Fail
The amination of 5-(3-Bromopyridin-4-yl)pyrimidine is not a routine cross-coupling. It belongs to a class of sterically hindered, electron-deficient heteroaryl halides .
-
Steric Occlusion: The bromine at the 3-position is flanked by the pyridine nitrogen (N1) and the bulky pyrimidine ring at the 4-position. This creates a significant barrier to the oxidative addition of Palladium(0).
-
Catalyst Poisoning (The Chelation Trap): The substrate contains three chemically distinct nitrogen atoms. The proximity of the pyrimidine nitrogens to the reaction center allows for the formation of stable, non-reactive Pd-chelate complexes (off-cycle resting states), effectively removing the catalyst from the cycle.
-
Electronic Deactivation: The electron-deficient nature of the pyrimidine ring pulls electron density from the pyridine, making the C-Br bond less electron-rich, which can paradoxically slow down oxidative addition if the catalyst is not sufficiently electron-rich.
The Solution: Bulky Biaryl Phosphine Ligands
To overcome these barriers, the use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) is strictly required.
-
BrettPhos / tBuBrettPhos: Essential for Primary Amines . The extreme bulk promotes reductive elimination and prevents the formation of stable bis-amine Pd complexes.
-
RuPhos: Essential for Secondary Amines . It provides the necessary electron density for oxidative addition while its bulk prevents N-coordination from the substrate.
Part 2: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific failure points for this substrate and how the recommended ligands overcome them.
Figure 1: Catalytic cycle showing the critical "Off-Cycle Trap" caused by nitrogen coordination. Bulky ligands (L) destabilize this trap, forcing the equilibrium back toward the active cycle.
Part 3: Optimized Experimental Protocols
Protocol A: Coupling with Primary Amines
Target: High yields with unhindered and hindered primary amines. Key Reagent: BrettPhos Pd G4 (Precatalyst).
| Component | Equivalent | Role |
| Substrate | 1.0 equiv | 5-(3-Bromopyridin-4-yl)pyrimidine |
| Primary Amine | 1.2 – 1.5 equiv | Nucleophile |
| Catalyst | 0.02 – 0.05 equiv | BrettPhos Pd G4 (CAS: 1599466-81-5) |
| Base | 2.0 – 2.5 equiv | LHMDS (1.0 M in THF) or NaOtBu |
| Solvent | [0.2 M] | 1,4-Dioxane (Anhydrous) |
| Temp/Time | 80–100°C | 2–12 Hours |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a stir bar with the Substrate (1.0 equiv), BrettPhos Pd G4 (2-5 mol%), and NaOtBu (if using solid base).
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N2 three times. Add anhydrous 1,4-Dioxane via syringe.
-
Amine Addition:
-
If Liquid: Add the amine via syringe.[1]
-
If Solid: Add with the other solids in Step 1.
-
If using LHMDS: Add the LHMDS solution dropwise at room temperature last.
-
-
Reaction: Place the vial in a pre-heated aluminum block at 90°C . Stir vigorously (critical for heterogeneous base mixtures).
-
Monitoring: Monitor by LCMS at 1 hour. If conversion is <20%, increase temp to 100°C.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica. Concentrate and purify via Flash Chromatography (typically DCM/MeOH gradients).
Protocol B: Coupling with Secondary Amines
Target: Cyclic amines (piperazines, morpholines) and acyclic secondary amines. Key Reagent: RuPhos Pd G4 (Precatalyst).
| Component | Equivalent | Role |
| Substrate | 1.0 equiv | 5-(3-Bromopyridin-4-yl)pyrimidine |
| Secondary Amine | 1.2 – 1.5 equiv | Nucleophile |
| Catalyst | 0.02 – 0.05 equiv | RuPhos Pd G4 (CAS: 1599466-83-7) |
| Base | 2.0 – 3.0 equiv | LHMDS (Preferred) or Cs2CO3 |
| Solvent | [0.2 M] | THF or Toluene |
| Temp/Time | 60–85°C | 4–16 Hours |
Critical Note on Base Selection: For this specific substrate, LHMDS (Lithium Hexamethyldisilazide) is often superior to alkoxide bases. The lithium cation can coordinate to the pyrimidine nitrogens, acting as a temporary "protecting group" and preventing catalyst inhibition.
Part 4: Screening & Optimization Matrix
If the standard protocols above yield <50% conversion, utilize this logic tree to optimize. Do not randomly change variables; follow the "One Factor at a Time" (OFAT) or Design of Experiments (DoE) approach.
Figure 2: Troubleshooting logic for optimizing reaction conditions based on LCMS outcomes.
Part 5: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Reaction turns black immediately | Rapid Pd precipitation ("Pd Black"). Ligand dissociation. | Switch to G4 Precatalysts (ensure 1:1 Pd:Ligand ratio). Lower temperature to 60°C initially, then ramp up. |
| Conversion stops at 40-50% | Catalyst poisoning or product inhibition. | Add a second portion of catalyst (1-2 mol%) after 4 hours. Ensure O2 exclusion is rigorous. |
| Protodehalogenation (H-Substituted) | Switch solvent to t-Amyl Alcohol . Avoid primary alcohols. Switch base to Cs2CO3 . | |
| New Spot on TLC (High Rf) | Bis-arylation (if amine is primary). | Increase amine equivalents to 1.5x. Use BrettPhos (highly selective for mono-arylation). |
References
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science.[2][3][4]
- Grounding: Establishes BrettPhos and RuPhos as the "universal" ligands for heteroaryl couplings.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2][3][4]
- Grounding: Provides the mechanistic basis for ligand selection in sterically hindered systems.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][5][6][7][8] Chemical Reviews.
- Grounding: Comprehensive review covering specific heteroaryl-heteroaryl coupling examples.
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Organic Process Research & Development.
- Grounding: Validates the use of G3/G4 precatalysts to ensure reliable activation in the presence of inhibitory heterocycles.
Sources
- 1. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Late-Stage Functionalization of Drug Candidates Using Bromopyridine Scaffolds
For: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery
In the intricate and lengthy process of drug discovery, the ability to rapidly generate structural analogs of a lead compound is paramount for optimizing its pharmacological profile. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the precise modification of complex molecules at the final steps of a synthetic sequence.[1][2] This approach circumvents the need for laborious de novo synthesis, thereby accelerating the exploration of structure-activity relationships (SAR) and the refinement of pharmacokinetic and pharmacodynamic properties.[1][3] The strategic introduction of new functional groups can address metabolic liabilities, enhance target affinity, and improve solubility, ultimately increasing the efficiency of the drug discovery process.[3][4] Among the myriad of chemical tools available for LSF, bromopyridine scaffolds have garnered significant attention due to their unique combination of stability and versatile reactivity.
The Strategic Advantage of Bromopyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5] The introduction of a bromine atom onto this core provides a highly valuable synthetic handle for a diverse array of chemical transformations. The electron-deficient nature of the pyridine ring, coupled with the C-Br bond, makes bromopyridines ideal substrates for a variety of cross-coupling and functionalization reactions.[5] This allows for the late-stage introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex moieties, enabling subtle yet impactful modifications to a drug candidate's properties.[6]
The primary advantages of employing bromopyridine scaffolds in LSF include:
-
Versatile Reactivity: The carbon-bromine bond in bromopyridines is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, including the robust and widely used Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations.[7][8]
-
Site-Selectivity: The position of the bromine atom on the pyridine ring dictates the site of new bond formation, offering a high degree of regiocontrol in the functionalization of complex molecules.
-
Functional Group Tolerance: Modern cross-coupling and photoredox methodologies are known for their remarkable tolerance of a wide array of functional groups, a critical requirement for LSF on highly functionalized drug candidates.[1][4]
Key Methodologies for Bromopyridine Functionalization
The late-stage functionalization of drug candidates bearing a bromopyridine moiety can be achieved through several powerful synthetic strategies. The choice of method depends on the desired modification and the overall molecular complexity.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[7] These reactions are foundational to LSF.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a bromopyridine and a boronic acid or ester is one of the most widely used methods for forming C(sp²)-C(sp²) bonds.[4] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[4] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Organozinc reagents exhibit high reactivity and functional group tolerance, making the Negishi coupling a powerful tool for LSF, especially for the introduction of alkyl groups.[7]
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples a bromopyridine with an amine, enabling the formation of C-N bonds to construct anilines, amides, and other nitrogen-containing heterocycles.[8]
Photoredox Catalysis for C-H Functionalization and Beyond
Visible-light photoredox catalysis has emerged as a mild and powerful platform for a wide range of chemical transformations, including C-H functionalization.[9][10] This approach utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer processes to generate highly reactive radical intermediates under gentle conditions.[10] In the context of bromopyridine-containing drug candidates, photoredox catalysis can be employed for:
-
Minisci-type Reactions: To functionalize other positions on the pyridine ring or other heterocycles within the drug molecule.
-
Cross-Coupling Reactions: As a complementary or alternative method to traditional transition-metal catalysis for the formation of C-C and C-X bonds. For instance, photoredox catalysis can facilitate C(sp³)-C(sp³) cross-coupling reactions, which are often challenging with conventional methods.[9]
Caption: General workflow for late-stage functionalization using a bromopyridine scaffold.
Detailed Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a bromopyridine-containing drug candidate with an arylboronic acid.
Materials:
-
Bromopyridine-containing drug candidate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromopyridine substrate, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DMF |
| Temperature | 90 °C | 110 °C | 100 °C |
| Typical Substrates | Electron-neutral or -rich arylboronic acids | Electron-deficient arylboronic acids | Heteroarylboronic acids |
Protocol 2: Photoredox-Mediated C(sp³)-H Alkylation (Hypothetical LSF on a Bromopyridine-containing Drug)
This protocol outlines a hypothetical late-stage C(sp³)-H alkylation on a different part of the drug molecule, where the bromopyridine serves as a key structural element but is not the reaction site.
Materials:
-
Bromopyridine-containing drug candidate with an accessible C(sp³)-H bond (e.g., adjacent to a heteroatom) (1.0 equiv)
-
Alkylating agent (e.g., a suitable radical precursor) (1.5-2.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃Cl₂, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMSO)
-
Visible light source (e.g., blue LED lamp)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a vial suitable for photochemical reactions, combine the drug candidate substrate, alkylating agent, and photocatalyst.
-
Inert Atmosphere: Seal the vial and degas the solution by sparging with an inert gas for 15-20 minutes.
-
Irradiation: Place the vial in front of the visible light source and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. The reaction time can vary from a few hours to 24 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by preparative HPLC or flash column chromatography to isolate the alkylated product.
Troubleshooting and Future Outlook
Common Challenges and Solutions:
-
Low Yields in Cross-Coupling: Screen different palladium catalysts, ligands, bases, and solvents. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.
-
Side Reactions: Protodeboronation of the boronic acid can be an issue in Suzuki-Miyaura couplings; using a stronger base or running the reaction at a lower temperature might mitigate this. Homocoupling can be minimized by careful control of reaction conditions and catalyst choice.
-
Regioselectivity Issues in C-H Functionalization: While the bromopyridine itself offers a defined point of attachment, functionalizing other C-H bonds in the molecule can be challenging. The inherent electronic and steric properties of the substrate will govern selectivity. In some cases, directing groups may be necessary.[6]
Future Directions: The field of late-stage functionalization is continuously evolving. The development of novel catalysts with enhanced activity and selectivity will further expand the scope of reactions applicable to complex drug candidates. The integration of flow chemistry and high-throughput experimentation platforms is poised to accelerate the optimization of LSF reactions. Furthermore, the application of biocatalysis and enzymatic approaches for the selective functionalization of C-H bonds presents an exciting frontier. As our synthetic toolbox grows, the strategic use of versatile scaffolds like bromopyridine will continue to play a pivotal role in the efficient discovery and development of new medicines.
References
Sources
- 1. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine-Pyrimidine Cross-Coupling Reactions
Welcome to the technical support center for pyridine-pyrimidine cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with catalyst deactivation and low yields in these critical transformations. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively. Pyridine and pyrimidine motifs are cornerstones of modern pharmaceuticals, and mastering their coupling is essential.[1][2] This guide moves beyond standard protocols to address the most common and frustrating issue in this reaction class: catalyst poisoning.
The Root of the Problem: The Lewis Basicity of Nitrogen Heterocycles
The primary challenge in cross-coupling reactions involving nitrogen-containing heterocycles like pyridine and pyrimidine stems from their inherent electronic properties. The lone pair of electrons on the nitrogen atom imparts Lewis basicity, allowing these molecules (both starting materials and products) to act as ligands themselves.[3][4] They can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle, and catalytically inactive complexes.[4][5] This competitive binding is a primary mechanism of catalyst poisoning and is often the root cause of sluggish or failed reactions.
Below is a visualization of how heterocycle coordination can disrupt the catalytic cycle.
Caption: Catalyst poisoning pathways in cross-coupling reactions.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section is structured in a question-and-answer format to directly address problems you may be observing at the bench.
Scenario 1: The Reaction Fails to Initiate or Shows Minimal Conversion
Question: I've set up my pyridine-pyrimidine coupling, but after several hours, TLC/LC-MS analysis shows only starting materials. What is the most likely cause related to catalyst poisoning?
Answer: This is a classic symptom of severe, immediate catalyst inhibition. The likely culprit is the strong coordination of your nitrogen-containing starting material to the palladium center, preventing the formation of the active catalytic species or halting the cycle at the very beginning.[3][5] Other common, non-heterocycle-related poisons include impurities like sulfur or halides in your reagents or solvents.[6][7][8]
Systematic Troubleshooting Workflow
Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Protocol:
-
Confirm Reagent & Solvent Integrity:
-
Action: Use freshly distilled/anhydrous solvents. Ensure all reagents are of high purity. Common catalyst poisons include sulfur, phosphites, and cyanides, which can be present as trace impurities.[6][9]
-
Causality: Water and oxygen can lead to the formation of palladium black (inactive Pd(0) clusters) and promote side reactions like boronic acid homocoupling.[10][11] Impurities with high affinity for palladium will irreversibly bind to the active sites.[8]
-
-
Re-evaluate Your Catalyst and Ligand System:
-
Action: Switch from generating the catalyst in situ (e.g., from Pd(OAc)₂) to a modern, pre-formed palladium precatalyst like XPhos-Pd-G3 or SPhos-Pd-G2.[12] These are often more reliable.
-
Causality: Pre-catalysts are designed for clean and efficient generation of the active LPd(0) species upon activation with a base, bypassing problematic reduction steps that can be inefficient.[13][14]
-
Action: If not already using one, employ a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][11]
-
Causality: These ligands bind strongly to the palladium center. Their steric bulk creates a protective pocket around the metal, hindering the approach of the smaller pyridine/pyrimidine substrates, while their electron-donating nature promotes the desired oxidative addition and reductive elimination steps.[4][15]
-
-
Optimize the Base:
-
Action: Switch to a moderately strong, yet soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11][12]
-
Causality: The base plays a critical role in the transmetalation step. Poorly soluble or inappropriate bases can lead to slow reactions. For challenging substrates, a stronger base is often required to facilitate the formation of the active boronate species.[11]
-
-
Implement an Additive Strategy:
-
Action: Add an innocuous Lewis acid like trimethyl borate to the reaction mixture.
-
Causality: Trimethyl borate can reversibly coordinate to the nitrogen lone pair of the pyridine or pyrimidine, effectively "masking" it. This attenuates the Lewis basicity of the heterocycle, reducing its ability to poison the palladium catalyst without requiring a separate protection/deprotection sequence.[1]
-
Scenario 2: The Reaction Starts but Stalls Before Completion
Question: My reaction proceeds to about 50-60% conversion and then stops, even with extended heating. What's causing this premature stall?
Answer: This is a hallmark of product inhibition . The newly formed pyridine-pyrimidine product is often a better ligand for palladium than the starting materials. As its concentration increases, it progressively binds to and deactivates the catalyst, shutting down the reaction.[4] Catalyst degradation at prolonged high temperatures can also contribute.[16]
Strategies to Overcome Product Inhibition
| Strategy | Action | Rationale |
| 1. Adjust Catalyst Loading | Use a slightly higher initial catalyst loading (e.g., 2-5 mol%) or add a second portion of the catalyst midway through the reaction. | This replenishes the active catalyst, compensating for the portion that has been sequestered by the product. |
| 2. Optimize Ligand Choice | Ensure you are using a ligand that forms a highly stable complex with palladium, such as a bidentate ligand (e.g., Xantphos) or a very bulky monodentate ligand. | A more stable Pd-L bond makes it less likely for the product to displace the ligand and poison the catalyst. Bidentate ligands are less prone to dissociation.[17] |
| 3. Lower Reaction Temperature | If possible, run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 80 °C instead of 110 °C). | Higher temperatures can accelerate catalyst decomposition pathways, such as the formation of palladium black.[9][18] |
| 4. Increase Reagent Concentration | Running the reaction at a higher concentration can sometimes help push the equilibrium towards the product before the catalyst is fully inhibited. | This is based on Le Chatelier's principle and can favor the productive catalytic turnover versus the off-cycle poisoning equilibrium. |
Frequently Asked Questions (FAQs)
Q1: How do I definitively know that catalyst poisoning by my heterocycle is the problem?
A1: A good diagnostic experiment is to run a parallel reaction with a simpler, non-heterocyclic substrate (e.g., bromobenzene instead of 2-bromopyridine) under identical conditions. If the bromobenzene reaction proceeds smoothly to high yield while the pyridine reaction fails, it strongly implicates the heterocycle as the poisoning agent.[19]
Q2: Should I consider using a protecting group on the pyridine nitrogen?
A2: This is a viable but less elegant strategy. Converting the pyridine to a pyridine N-oxide or complexing it with borane can mask the lone pair and prevent coordination to the catalyst.[3] However, this adds two steps (protection and deprotection) to your synthesis. The modern approach is to find a catalytic system robust enough to tolerate the unprotected heterocycle.
Q3: What are the best general-purpose palladium sources and ligands for these couplings?
A3: For challenging pyridine-pyrimidine couplings, the "go-to" systems are often palladium(II) pre-catalysts combined with bulky, electron-rich biarylphosphine ligands.
| Component | Recommended Examples | Rationale |
| Palladium Source | Pd₂(dba)₃, Palladacycle pre-catalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) | Pd₂(dba)₃ is a good source of Pd(0). Pre-catalysts offer superior reliability and ease of use.[3][12] |
| Ligands | Buchwald-type: XPhos, SPhos, RuPhosJosiphos-type: CyPFtBuNHCs: IPr, SImes | These ligands promote fast rates of oxidative addition and reductive elimination while providing steric protection against heterocycle coordination.[11][17] |
Q4: Can the choice of halide on my substrate affect catalyst poisoning?
A4: Yes, indirectly. The general reactivity order for oxidative addition is I > Br > Cl.[14] If you are using a less reactive aryl chloride, the reaction will require more forcing conditions (higher temperature, longer time). These conditions can exacerbate catalyst decomposition and make the system more susceptible to poisoning. If possible, using the aryl bromide or iodide is often advantageous.[20]
Q5: Is it possible to regenerate a poisoned catalyst in situ?
A5: In the context of homogeneous cross-coupling, in situ regeneration is generally not practical. The poisoning by heterocycle coordination is an equilibrium process that is difficult to reverse without altering the reaction conditions in a way that would likely stop the desired catalysis. For industrial processes using heterogeneous catalysts, regeneration protocols involving washing or calcination exist but are not applicable to typical lab-scale solution-phase reactions.[21][22][23] The focus should be on prevention rather than reversal.
Reference Protocol: Robust Suzuki-Miyaura Coupling of 2-Chloropyridine with a Pyrimidine Boronic Ester
This protocol incorporates best practices to mitigate catalyst poisoning.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Pyrimidine boronic acid pinacol ester (1.2 equiv)
-
XPhos-Pd-G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane/Water (10:1 v/v), rigorously degassed
Procedure:
-
To an oven-dried reaction vessel, add the 2-chloropyridine, pyrimidine boronic ester, K₃PO₄, and XPhos-Pd-G3 catalyst.
-
Evacuate and backfill the vessel with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality of Choices:
-
XPhos-Pd-G3: A robust pre-catalyst that reliably generates the active Pd(0) species needed for the challenging oxidative addition into the C-Cl bond.[12]
-
K₃PO₄: A strong enough base to facilitate transmetalation without causing significant substrate/product degradation.[11]
-
Dioxane/Water: A common solvent system that aids in dissolving both the organic substrates and the inorganic base.[12] Rigorous degassing is crucial to prevent oxidative degradation of the catalyst.[11]
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025).
- Liu, J. et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1).
- Gedicke, K. et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- He, J. et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Serrano, E. et al. (2021).
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate.
- St. John-Campbell, S. et al. (2021).
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
- BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
- MDPI. (2022).
- Svejstrup, T. D. et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry.
- ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- PMC. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- H-CUBE. (2025). Catalyst deactivation mechanisms and how to prevent them.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- Journal of the American Chemical Society. (2008).
- ACS Publications. (2022).
- ResearchGate. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors.
- Oreate AI Blog. (2026).
- H-CUBE. (2024).
- Wikipedia.
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. [Link]
- University of Groningen research portal. (2019).
- ACS GCI Pharmaceutical Roundtable.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Semantic Scholar. (2015).
- BenchChem. (2025).
- BenchChem. Application Notes and Protocols: 6-Chloropyrido[2,3-d]pyrimidine as a Kinase Inhibitor.
- PMC. (2022). Pd(II)
- ACS Publications. (2007). Bis(imino)
- MDPI. (2023).
- ResearchGate. (2025).
- Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Google Patents. (2015).
- WuXi AppTec. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- White Rose eTheses Online. (2018).
- PMC. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
- ResearchGate. (2014). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
- PMC. (2025).
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 16. researchgate.net [researchgate.net]
- 17. research.rug.nl [research.rug.nl]
- 18. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
Technical Support Center: Phosphine Ligand Selection for Sterically Hindered Biaryl Synthesis
Welcome to the Technical Support Center for phosphine ligand selection in sterically hindered biaryl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation between sterically encumbered aryl partners. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Introduction: The Challenge of Steric Hindrance
The synthesis of sterically hindered biaryls, particularly those with multiple ortho-substituents, is a significant challenge in modern organic chemistry. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials. The steric bulk surrounding the reaction centers can significantly impede the elementary steps of common cross-coupling catalytic cycles, such as oxidative addition and reductive elimination.[1] The appropriate choice of phosphine ligand is therefore paramount to overcoming these steric barriers and achieving high reaction efficiency.[2][3]
This guide will provide a systematic approach to ligand selection and reaction optimization, drawing upon established principles and recent advancements in the field.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction for a tri-ortho-substituted biaryl is giving low to no yield. What are the most likely causes and how can I troubleshoot it?
A1: Low or no yield in a sterically hindered Suzuki-Miyaura coupling is a common issue.[4] The primary culprits are often an inadequate catalyst system or suboptimal reaction conditions that fail to overcome the high steric barrier. Here is a step-by-step troubleshooting approach:
-
Evaluate Your Ligand: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for these transformations.[3] You should employ bulky, electron-rich phosphine ligands which are known to facilitate the crucial reductive elimination step for hindered substrates.[2]
-
Recommended Ligands: Consider using Buchwald's biaryl phosphine ligands such as SPhos, XPhos, or cataCXium® A.[3] These have demonstrated high efficacy in a broad range of sterically demanding couplings.[1][2] For particularly challenging substrates, novel ligand scaffolds like indole-amide or indenyl-derived phosphines may offer superior performance.[2][5][6]
-
-
Re-evaluate Your Palladium Source: While Pd₂(dba)₃ is a common precatalyst, its quality can degrade over time. Consider using a more reliable, pre-formed Pd(0) source like Pd(PPh₃)₄ or modern Buchwald precatalysts that ensure more consistent formation of the active catalytic species.[4]
-
Optimize the Base and Solvent System: The choice of base is critical for the transmetalation step.[4] For hindered couplings, weaker bases like Na₂CO₃ are often less effective.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more successful.[3][4]
-
Solvent Considerations: Anhydrous and thoroughly degassed solvents are essential to prevent catalyst deactivation.[4] Toluene, dioxane, and THF are common choices. In some cases, the addition of a small amount of water can be beneficial.[3]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric repulsion.[3][4] However, be cautious as excessive heat can lead to catalyst decomposition and side reactions like protodeboronation.[3]
-
Check for Protodeboronation: Sterically hindered boronic acids can be prone to protodeboronation, a side reaction that consumes the starting material. If you suspect this is an issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester.[3]
Q2: I am observing significant homocoupling of my boronic acid starting material. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a biaryl from two molecules of the boronic acid.[7][8] This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[4][8]
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]
-
Ligand and Catalyst Integrity: Phosphine ligands can be oxidized by air, which hinders their coordination to the palladium center.[4] Use fresh ligands or those stored under an inert atmosphere.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.[7]
-
Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes minimize the homocoupling of the boronic acid.[7]
Q3: How do I choose between a monodentate and a bidentate phosphine ligand for my sterically hindered coupling?
A3: The choice between a monodentate and a bidentate ligand depends on the specific substrates and the desired catalytic properties.
-
Monodentate Ligands: Bulky, electron-rich monodentate ligands, such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), are often the go-to choice for sterically hindered cross-couplings.[1][9] Their bulkiness promotes the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition of unreactive aryl chlorides.[9][10]
-
Bidentate Ligands (Diphosphines): Bidentate ligands chelate to the metal center, and their properties are often described by their "bite angle" – the P-M-P bond angle.[11][12] A larger bite angle can stabilize catalytic intermediates and increase the rate of catalysis in some systems.[11] Ligands like Xantphos are known for their wide bite angles and are effective in various cross-coupling reactions.[13] The rigidity of the chelate ring can also be a deciding factor, as it influences the geometry of the catalytic complex.[12]
For highly sterically demanding couplings, the flexibility and steric bulk of monodentate ligands often provide a significant advantage.
Q4: What are the key steric and electronic parameters I should consider when selecting a phosphine ligand?
A4: The success of a phosphine ligand is governed by a combination of its steric and electronic properties.[2][13]
-
Steric Properties:
-
Cone Angle (for monodentate ligands): This parameter measures the steric bulk of a ligand. Larger cone angles generally lead to faster dissociation of the ligand due to steric crowding, which can be beneficial for creating a vacant coordination site for the substrates.[11][12]
-
Bite Angle (for bidentate ligands): As discussed above, this is the P-M-P angle and it influences the geometry and stability of the catalytic complex.[11][12]
-
Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand. It is a useful descriptor for the steric environment close to the metal.[14]
-
-
Electronic Properties:
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center.[13] This facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, especially with less reactive aryl chlorides.[9][13] Generally, alkylphosphines are better electron donors than arylphosphines.[15]
-
A general principle for sterically hindered couplings is to use bulky and electron-rich ligands to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[2][13]
Troubleshooting Guides
Guide 1: Sluggish or Incomplete Reaction
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction stalls at <50% conversion | 1. Inefficient catalyst activation. 2. Catalyst deactivation. 3. Insufficiently active ligand. 4. Incorrect base or solvent. | 1. Use a pre-formed Pd(0) source or a modern precatalyst.[4] 2. Ensure rigorous degassing and use of fresh, pure reagents.[4] 3. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2][3] 4. Screen stronger bases (K₃PO₄, Cs₂CO₃) and ensure the solvent is anhydrous.[3][4] |
| Reaction proceeds slowly | 1. Low reaction temperature. 2. Insufficient catalyst loading. 3. Poor mixing in biphasic systems. | 1. Cautiously increase the reaction temperature.[3][4] 2. Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%). 3. Ensure vigorous stirring to maximize the interfacial area.[4] |
Guide 2: Catalyst Deactivation (Formation of Palladium Black)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| A black precipitate (palladium black) forms during the reaction. | 1. Presence of oxygen. 2. Insufficient ligand-to-metal ratio. 3. High reaction temperature. | 1. Improve degassing procedures (sparging with inert gas or freeze-pump-thaw cycles).[4] 2. Increase the ligand-to-palladium ratio (typically 1:1 to 4:1).[4] 3. Lower the reaction temperature if possible, or screen for a more thermally stable catalyst system.[4] |
Experimental Protocols
General Protocol for Screening Phosphine Ligands in a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for comparing the performance of different phosphine ligands.
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst premix: dissolve the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a portion of the reaction solvent.
-
Evacuate and backfill the reaction vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene, 5 mL) to the reaction vial, followed by the catalyst premix.
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Ligand Properties and Troubleshooting
Ligand Parameter Relationships
Caption: Interplay of steric and electronic ligand properties on reaction outcomes.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. [Link]
-
Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides - Taylor & Francis. [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Bite angle - chemeurope.com. [Link]
-
Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst | Macromolecules - ACS Publications. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Bite angle - Wikipedia. [Link]
-
Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls | Journal of the American Chemical Society. [Link]
-
Bite angle effects in diphosphine metal catalysts: steric or electronic? - RSC Publishing. [Link]
-
An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. [Link]
-
2.9: Phosphines - Chemistry LibreTexts. [Link]
-
New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function - ResearchGate. [Link]
-
Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester Research Explorer. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC - NIH. [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]
-
Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis | The Doyle Group - UCLA. [Link]
-
Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - Arkivoc. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]
-
A Synthetic Approach to Sterically Hindered P‐Chiral Phosphine Ligands and Their Applications for Asymmetric Gold Catalysis | Request PDF - ResearchGate. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC. [Link]
-
Structure–Reactivity Relationships of Monophosphine Ligands in Nickel-Catalyzed Cross-Coupling - Princeton Dataspace. [Link]
-
Ligand design for cross-couplings: phosphines - YouTube. [Link]
-
Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines - ACS Publications. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]
-
Biaryl Synthesis via C–H Bond Activation: Strategies and Methods - ResearchGate. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J. [Link]
-
Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. [Link]
-
Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC. [Link]
-
Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jmcct.com [jmcct.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. youtube.com [youtube.com]
- 11. Bite_angle [chemeurope.com]
- 12. Bite angle - Wikipedia [en.wikipedia.org]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 14. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Optimization of base and solvent systems for heteroaryl-heteroaryl coupling
This guide functions as a Tier 3 Technical Support resource for the optimization of heteroaryl-heteroaryl Suzuki-Miyaura cross-couplings. It is designed to move beyond standard textbook conditions, addressing the specific failure modes inherent to nitrogen-rich heterocycles.
Status: Active | Topic: Base & Solvent System Architecture | Level: Advanced
Executive Summary: The "Perfect Storm"
Heteroaryl-heteroaryl couplings (e.g., pyridine-pyridine, azole-pyrimidine) present a unique kinetic challenge compared to standard biaryl synthesis. You are fighting two competing off-cycle pathways simultaneously:
-
Electrophile/Nucleophile Inhibition: Nitrogen atoms in the substrates coordinate to the Palladium center (
), displacing ligands and arresting the catalytic cycle (Catalyst Poisoning). -
Nucleophile Decomposition: Electron-deficient 2-heteroaryl boronic acids are prone to rapid protodeboronation under the very basic conditions required for transmetallation.
Success requires a system that accelerates transmetallation (
Diagnostic Workflow: The Troubleshooting Logic
Before altering your base, diagnose the failure mode. Use the following logic tree to determine which parameter to adjust.
Figure 1: Diagnostic decision matrix for heteroaryl coupling failures. Identifying whether the boron species is consumed or intact is the critical first step.
Technical Deep Dive: The Protodeboronation Trap
The most common failure in heteroaryl coupling is protodeboronation . This is not a random decomposition; it is a base-catalyzed pathway.
The Mechanism:
Base (
The Solution: You must create a "Goldilocks" zone where the base is strong enough to activate the boron, but the concentration of the "ate" complex is kept low, or water is excluded to prevent protonation.
Base & Solvent Selection Matrix
Use this table to select the starting system based on your substrate's electronic nature.
| Substrate Type | Risk Level | Recommended Base | Recommended Solvent | Rationale |
| Electron-Rich (Thiophene, Furan, Indole) | Low | Dioxane/Water (4:1) | Stable C-B bond. Aqueous systems promote solubility and fast reaction. | |
| Electron-Neutral (3-Pyridine, Quinoline) | Medium | DMF/Water or Dioxane/Water | Cesium ("Cesium Effect") improves solubility in organic phases. | |
| Electron-Poor (2-Pyridine, Pyrimidine, Oxazole) | Critical | TMSOK (Potassium Trimethylsilanolate) | Anhydrous THF or Dioxane | MUST exclude water. TMSOK provides soluble base without proton source. |
| Sterically Hindered (Ortho-substituted) | High | DME/Water | Stronger hydroxide bases sometimes necessary to force transmetallation over sterics. |
Experimental Protocols
Protocol A: The "Robust" Screen (Standard)
Use for: Thiophenes, furans, 3-pyridines, and stable aryl boronic acids.
-
Catalyst:
(2-5 mol%) or + XPhos. -
Base:
(2.0 - 3.0 equiv). -
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Temp: 80°C - 100°C.
-
Procedure: Combine all solids. Purge with
. Add degassed solvents. Heat.-
Note: The presence of water helps dissolve inorganic bases, ensuring high concentration of active base.
-
Protocol B: The "Anhydrous Rescue" (For Unstable Nucleophiles)
Use for: 2-Pyridyl boronic esters, 2-thiazolyl, and other rapidly deboronating species. Reference Grounding: This protocol is derived from the Denmark and Buchwald modifications for unstable boronates [1, 2].
-
Substrate: Use the Pinacol Ester or Neopentyl Glycol Ester (more stable than Boronic Acid).[2]
-
Catalyst:
(2 mol%) + SPhos or XPhos (4-8 mol%).-
Why: These ligands create a bulky shell that prevents the pyridine nitrogen from binding to Pd.
-
-
Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv).
-
Critical: This base is soluble in organic solvents and acts as an anhydrous reservoir of oxide.
-
-
Additive: Trimethyl Borate (
) (1.0 - 2.0 equiv). -
Solvent: Anhydrous THF or Dioxane (0.2 M).
-
Procedure:
Protocol C: The "Slow Release" (MIDA Boronates)
Use for: When Protocol B fails due to extreme instability.
-
Substrate: MIDA Boronate of the heteroaryl species.
-
Conditions:
(3.0 equiv) in Dioxane:Water (10:1). -
Mechanism: The MIDA boronates are chemically inert to transmetallation. The water slowly hydrolyzes the MIDA group, releasing the active boronic acid slowly. This keeps the standing concentration of the unstable species low, favoring cross-coupling over decomposition [3].
Visualizing the Pathway Competition
Understanding the competition between the productive cycle and the destructive cycle is vital.
Figure 2: Kinetic competition in Suzuki coupling. High base concentration accelerates both activation and decomposition. Anhydrous conditions block the red path.
Frequently Asked Questions (FAQ)
Q: My reaction turns black immediately and yields no product. Why? A: "Palladium Black" formation indicates catalyst decomposition. This usually happens because the oxidative addition is too slow, or the ligand has dissociated.
-
Fix: Switch to a ligand that binds Pd more tightly (e.g., XPhos, SPhos) or use a precatalyst (e.g., XPhos Pd G4) instead of mixing Pd2(dba)3 + Ligand in situ.
Q: I see the homocoupling of the Boronic Acid (Ar-Ar), but no cross-coupling. A: Homocoupling requires Oxygen. Your inert atmosphere is compromised.
-
Fix: Degas solvents more rigorously (sparge with Argon for 15 mins) and ensure your base is not acting as an oxidant (rare, but possible with Cu additives).
Q: Can I use DMF as a solvent for 2-pyridyl couplings? A: Proceed with caution. While DMF is excellent for solubility, it can decompose to dimethylamine at high temperatures, which can poison the catalyst or react with the halide. For 2-pyridyls, THF or Dioxane (anhydrous) are statistically safer starting points to avoid protodeboronation [4].
Q: Why do you recommend TMSOK over KOtBu?
A:
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[14] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
- 1. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi-res.com [mdpi-res.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. jmcct.com [jmcct.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromopyridine-Pyrimidine Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Bromopyridine-Pyrimidine Scaffolds
The fusion of pyridine and pyrimidine rings creates a privileged scaffold in medicinal chemistry, appearing in numerous biologically active agents, including kinase inhibitors for cancer therapy.[1][2][3] The introduction of a bromine atom to this scaffold further modulates the molecule's physicochemical properties, influencing its binding affinity to biological targets and its metabolic stability.[4] Consequently, the precise structural characterization of these bromopyridine-pyrimidine adducts is paramount in drug discovery and development. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, providing detailed structural information through controlled fragmentation.[5][6] This guide will dissect the characteristic fragmentation pathways of these adducts, offering a comparative framework for their identification and analysis.
Fundamental Principles of Fragmentation in Bromopyridine-Pyrimidine Adducts
The fragmentation of bromopyridine-pyrimidine adducts under collision-induced dissociation (CID) is governed by the inherent chemical properties of the constituent rings and the nature of the linkage between them. Soft ionization techniques like electrospray ionization (ESI) are typically employed to generate protonated precursor ions, [M+H]⁺, which are then subjected to fragmentation.[6]
Two key structural features dictate the primary fragmentation routes:
-
The Bromopyridine Moiety: The presence of bromine is a powerful diagnostic tool in mass spectrometry due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragment ions, appearing as a pair of peaks (M and M+2) of almost equal intensity.[7] A primary and highly characteristic fragmentation pathway for brominated heterocyclic compounds is the neutral loss of hydrogen bromide (HBr).[7]
-
The Pyrimidine Ring: Pyrimidine derivatives are known to undergo characteristic fragmentation patterns, often involving the loss of small neutral molecules like hydrogen cyanide (HCN) from the ring structure.[7] The stability of the pyrimidine ring can be influenced by its substituents.[1]
The interplay between these features, along with the stability of the bond linking the two heterocyclic systems, dictates the overall fragmentation pattern.
Comparative Fragmentation Analysis: Key Pathways and Diagnostic Ions
The fragmentation of a protonated bromopyridine-pyrimidine adduct typically proceeds through several competing pathways. The relative abundance of the resulting fragment ions is influenced by the collision energy and the specific substitution pattern of the adduct.
Pathway A: Fragmentation Initiated at the Bromopyridine Ring
A dominant fragmentation pathway often involves the initial loss of HBr from the bromopyridine moiety. This is a common fragmentation route for halogenated aromatic compounds.[7] Following the loss of HBr, further fragmentation of the remaining pyridinyl-pyrimidine core can occur.
A predicted fragmentation pathway for a generic N-(bromopyridin-yl)pyrimidin-amine is illustrated below:
Caption: Fragmentation via cleavage of the inter-ring bond.
Comparative Data Summary
The following table summarizes the predicted and observed fragmentation patterns for bromopyridine-pyrimidine adducts and related structures, based on available literature.
| Compound Type | Precursor Ion | Primary Fragmentation | Secondary Fragmentation | Reference |
| 2-Amino-4-bromopyrimidine | [M+H]⁺ | Loss of HBr | Loss of HCN | [7] |
| Substituted Pyrimidines | [M+H]⁺ | Loss of substituents, ring cleavage | Loss of small neutral molecules (e.g., CO, HCN) | [1][2] |
| N-(Bromopyridin-yl)pyrimidin-amine (Predicted) | [M+H]⁺ | Loss of HBr, Inter-ring cleavage | Loss of HCN from the pyridinyl-pyrimidine core, fragmentation of individual rings | N/A |
Experimental Protocols: A Self-Validating System
To ensure the generation of reliable and reproducible fragmentation data, a well-defined experimental protocol is essential. The following outlines a standard workflow for the analysis of bromopyridine-pyrimidine adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of the bromopyridine-pyrimidine adduct in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. The exact concentration may require optimization based on the instrument's sensitivity.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for the separation of these compounds.
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The gradient should be optimized to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis:
-
Select the protonated precursor ion ([M+H]⁺) for fragmentation. Remember to account for the M+2 isotope peak of bromine.
-
Collision Gas: Argon.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions and to determine the optimal energy for generating diagnostic fragments.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of bromopyridine-pyrimidine adducts is a predictable process governed by the fundamental chemical properties of the molecule. The characteristic isotopic signature of bromine, coupled with the propensity for HBr loss and cleavage of the pyrimidine ring, provides a robust set of diagnostic tools for structural elucidation. By employing a systematic LC-MS/MS approach with careful optimization of collision energy, researchers can confidently identify and characterize these important compounds. This guide provides a foundational framework for understanding and predicting the fragmentation patterns of this class of molecules, thereby empowering scientists in their drug discovery and development endeavors.
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- Bansal, R. K., & Sharma, D. (Year). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Indian Council of Chemists.
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal. [Link]
-
Petzer, J. P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(9), 2738. [Link]
-
Marc, J., et al. (2003). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 14(11), 1269-1281. [Link]
-
The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. (2019). ResearchGate. [Link]
-
Marnett, L. J., et al. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053-1061. [Link]
-
A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Molecules. [Link]
-
Grönlund, K., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of Hazardous Materials. [Link]
-
Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 843(1), 1-28. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 786. [Link]
-
Wang, Y., & Xian, M. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505-4512. [Link]
-
Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (2008). ResearchGate. [Link]
-
El-Shahat, M., et al. (2013). a novel fused pyridopyrimidine derivatives: synthesis and characterization. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 123-128. [Link]
-
Klingberg, J. C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Archives of Toxicology, 96(4), 949-967. [Link]
-
Klingberg, J. C., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. PubMed. [Link]
-
Chen, S., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-2972. [Link]
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Collisionally-induced dissociation of substituted pyrimidine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Pyridine-Pyrimidine Biaryl Conformations: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The pyridine-pyrimidine biaryl scaffold is a privileged motif in modern drug discovery, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2] The conformational preference of this biaryl system, dictated by the rotation around the central carbon-carbon single bond, directly influences its interaction with biological targets. This guide provides an in-depth comparison of methods used to determine these conformations, establishing why single-crystal X-ray crystallography remains the gold standard, while highlighting the synergistic value of complementary techniques.
The Significance of Biaryl Conformation and Atropisomerism
The pyridine-pyrimidine core presents a fascinating challenge in conformational analysis. Rotation around the C-C bond connecting the two heteroaromatic rings is often hindered by steric clashes between substituents. This restricted rotation can lead to a phenomenon known as atropisomerism, where the molecule exists as stable, non-interconverting rotational isomers (conformers) that are enantiomeric or diastereomeric.[3]
Atropisomers are classified based on their rotational half-life (t½) at a given temperature:
-
Class 1 (t½ < 60 s): Rapidly interconverting conformers.
-
Class 2 (60 s < t½ < 4.5 years): Moderately stable, potentially separable.
-
Class 3 (t½ > 4.5 years): Configurationally stable, considered suitable for drug development as distinct chemical entities.[1][2]
Determining the precise dihedral angle between the two rings is therefore not an academic exercise; it is critical for understanding structure-activity relationships (SAR), optimizing target binding, and ensuring stereochemical consistency in drug candidates.[4]
X-ray Crystallography: The Unambiguous Solid-State Picture
Single-crystal X-ray diffraction (SCXRD) provides a static, high-resolution snapshot of a molecule's structure within a crystal lattice.[5] It is considered the definitive method because it directly visualizes the electron density, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially for our topic, the torsional or dihedral angles that define the biaryl conformation.[6]
Trustworthiness of the Method: The result of an X-ray crystallography experiment is not a prediction but a refined model based on empirical diffraction data. The self-validating nature of the process, through statistical measures like the R-factor, provides a high degree of confidence in the final structure.
Case Study Insight: In a study of 2,3'-bipyridine-2',6'-dicarbonitrile, a system analogous to our topic, X-ray analysis revealed four independent molecules within the crystal's asymmetric unit, each locked in a different conformation with distinct dihedral angles between the pyridine rings.[6] This phenomenon, known as conformational polymorphism, is a critical insight that would be nearly impossible to ascertain with such clarity using other methods. It underscores that the "single" conformation observed is the result of a delicate balance between intramolecular forces and intermolecular crystal packing forces.
The process of obtaining a crystal structure is a multi-step workflow that demands precision and often, patience.
Step 1: Crystallization (The Art of the Science) This is frequently the most challenging step. The goal is to grow a single, high-quality crystal (typically >0.1 mm) free of significant defects.
-
Causality: A well-ordered, single crystal is required to produce a sharp, interpretable diffraction pattern. Amorphous solids or poorly formed crystals will not diffract X-rays in a coherent manner.
-
Common Methods:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the drop induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface over time.
-
Step 2: Data Collection
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed within an intense, monochromatic X-ray beam and cooled (typically to 100 K) to minimize thermal vibration of the atoms.
-
The crystal is rotated, and the diffraction pattern—a series of spots of varying intensity—is collected on a detector.[5][6]
Step 3: Structure Solution and Refinement
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
Computational "direct methods" or Patterson methods are used to generate an initial electron density map, providing a preliminary model of the molecular structure.
-
This model is then refined against the experimental data. The atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, validated 3D structure.
A Comparative Analysis: Crystallography vs. Alternative Techniques
While SCXRD is definitive for the solid state, a comprehensive understanding requires evaluating the molecule's behavior in solution, which is often more biologically relevant. Here, we compare crystallography with NMR spectroscopy and computational modeling.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling (DFT) |
| State | Solid (Crystal) | Solution | In Silico (Gas Phase or Solvated) |
| Nature of Data | Static, single conformation | Dynamic, population-weighted average | Predictive, multiple low-energy conformers |
| Key Information | Precise bond lengths, angles, dihedral angles.[6] | Through-space proximity (NOE), rotational barriers (variable temp.).[7] | Relative energies of conformers, rotational energy profiles.[8] |
| Primary Strength | Unambiguous 3D structure determination. | Reflects conformation in a biologically relevant medium. | Explores the entire conformational landscape; predicts barriers. |
| Limitation | Requires a suitable single crystal; conformation can be influenced by packing. | Data can be complex to interpret for conformational details; signal overlap.[7] | Requires experimental validation; accuracy depends on the level of theory. |
NMR spectroscopy is a powerful tool for probing molecular structure and dynamics in solution.[7][9] For biaryl conformations, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful. A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonded connectivity. Observing a NOE cross-peak between protons on the pyridine and pyrimidine rings provides direct evidence for a specific spatial arrangement, allowing for the deduction of the preferred solution-state conformation.
Expertise in Practice: The choice to use NMR is driven by the need to understand if the solid-state structure is maintained in solution. A significant difference between the crystal and solution conformations can have profound implications for drug design, as the molecule may adopt a different shape when approaching its biological target.
Computational chemistry, particularly Density Functional Theory (DFT), allows researchers to calculate the potential energy surface for rotation around the biaryl bond.[8][10] This method can predict the lowest energy (most stable) conformations and the energy barriers to rotation between them.
Authoritative Grounding: The true power of computational modeling is realized when it is "grounded" by experimental data. An X-ray crystal structure provides the ideal benchmark. If a computational method can accurately reproduce the experimentally determined solid-state conformation, it lends high confidence to its predictions about other, non-observed conformers and the energetic cost of conformational changes.[8]
A Synergistic Approach for Comprehensive Understanding
Relying on a single technique provides an incomplete picture. A robust analysis of pyridine-pyrimidine biaryl conformation integrates all three methodologies in a self-validating system.
This integrated approach is the hallmark of modern drug discovery. The crystal structure provides the definitive anchor point. NMR confirms whether this conformation is relevant in a solution environment. Finally, computational modeling rationalizes these findings and explores the full dynamic potential of the molecule, guiding future design efforts to either lock in a desired conformation or modulate its flexibility.
Conclusion
For pyridine-pyrimidine biaryls, a scaffold of increasing importance in medicinal chemistry, a thorough understanding of conformational preferences is non-negotiable. X-ray crystallography serves as the bedrock of this analysis, delivering an unambiguous, high-resolution view of the molecule's solid-state structure. It provides the essential ground truth required to validate and interpret data from other powerful, complementary techniques like NMR spectroscopy and computational modeling. By embracing a holistic approach, researchers can gain the deepest possible insight into their molecules' structure and behavior, paving the way for the rational design of more effective and selective therapeutics.
References
-
Gustafson, J. L., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available at: [Link]
-
Clayden, J., et al. (2019). Atropisomerism in the Pharmaceutically Relevant Realm. ACS Chemical Biology, 14, 1930–1939. Available at: [Link]
-
Kirby, A. J. (2021). Atropisomerism in Biaryls. Stereoelectronics. Available at: [Link]
-
Ali, A., et al. (2022). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Molecules, 27(15), 4989. Available at: [Link]
-
Talsi, E. P., et al. (2009). Studies on the atropisomerism of Fe(II) 2,6-bis(N-arylimino)pyridine complexes. Inorganic Chemistry, 48(8), 3567-3575. Available at: [Link]
-
Kappe, C. O. (2000). 4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. Molecules, 5(1), 44-63. Available at: [Link]
-
Gerwick, W. H., et al. (2021). Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products and the Chrysophaentin Family. Journal of Natural Products, 84(4), 1278-1294. Available at: [Link]
-
Björsne, M., et al. (1995). Synthesis and conformational analysis of pyrimidine nucleoside analogues with a rigid sugar moiety. Bioorganic & Medicinal Chemistry, 3(4), 397-402. Available at: [Link]
-
Al-Amiery, A. A., et al. (2020). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study their anti-cancer effect. Journal of Physics: Conference Series, 1664, 012089. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. Available at: [Link]
-
Price, S. L., et al. (2001). A study of the known and hypothetical crystal structures of pyridine: why are there four molecules in the asymmetric unit cell? CrystEngComm, 3, 264-272. Available at: [Link]
-
Kappe, C. O., et al. (2001). Absolute Configuration in 4-Alkyl- and 4-Aryl-3,4-dihydro-2(1H)-pyrimidones: A Combined Theoretical and Experimental Investigation. The Journal of Organic Chemistry, 66(19), 6407-6417. Available at: [Link]
-
Sanna, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3330. Available at: [Link]
-
CCDC. The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. Available at: [Link]
-
Klebe, G. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 1-15. Available at: [Link]
-
Gorb, L., et al. (2004). Conformational Flexibility of Pyrimidine Ring in Nucleic Acid Bases. ResearchGate. Available at: [Link]
-
Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 498. Available at: [Link]
-
Liou, J-P., et al. (2020). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry, 63(15), 8378-8397. Available at: [Link]
-
Neidle, S., et al. (2006). Design, synthesis, and evaluation of novel biarylpyrimidines: a new class of ligand for unusual nucleic acid structures. Journal of Medicinal Chemistry, 49(17), 5176-5188. Available at: [Link]
-
Wikipedia. (2024). X-ray crystallography. Wikipedia. Available at: [Link]
Sources
- 1. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies on the atropisomerism of Fe(II) 2,6-bis(N-arylimino)pyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and conformational analysis of pyrimidine nucleoside analogues with a rigid sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Validation Guide: Profiling Selectivity in Pyrimidine-Based Kinase Inhibitors
Executive Summary: The Pyrimidine Paradox
The pyrimidine scaffold (including pyrazolo[3,4-d]pyrimidines and aminopyrimidines) represents the "privileged structure" of kinase inhibition. By mimicking the adenine ring of ATP, these molecules form critical hydrogen bonds with the kinase hinge region. However, this structural mimicry creates a fundamental validation challenge: promiscuity .
Because the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), pyrimidine-based inhibitors frequently exhibit off-target activity against structurally homologous kinases such as CDK2 , GSK3 , and CLK .
This guide compares the two dominant profiling methodologies—Biochemical Affinity (e.g., KINOMEscan™) and Cellular Target Engagement (e.g., NanoBRET™) —and establishes a self-validating workflow to confirm true selectivity.
Comparative Analysis: Biochemical vs. Cellular Profiling[1][2][3][4][5][6]
To validate a pyrimidine inhibitor, researchers must choose between measuring thermodynamic binding in isolation or target occupancy in the complex cellular milieu. The data below compares these approaches.
Table 1: Methodological Comparison
| Feature | Biochemical Profiling (e.g., KINOMEscan) | Cellular Target Engagement (e.g., NanoBRET) |
| System | Recombinant kinase domains (phage/purified) | Full-length kinases in live cells (HEK293) |
| ATP Context | Low/Zero (Thermodynamic | Physiological (1–10 mM ATP) |
| Readout | Binding Affinity ( | Intracellular Affinity ( |
| Pyrimidine Bias | Overestimates Potency: No ATP competition exposes the hinge region freely. | Realistic Potency: Pyrimidines must compete with high intracellular ATP. |
| Throughput | Ultra-High (450+ kinases simultaneously) | Medium-High (Targeted panels) |
| False Positives | High (Detects binding that may not occur in cells) | Low (Membrane permeability & ATP competition filter hits) |
The "ATP Gap" Mechanism
The most critical failure point in validating pyrimidine inhibitors is the ATP Gap . Pyrimidines are Type I (ATP-competitive) inhibitors.
-
In Biochemical Assays: The assay is often run at
of ATP (low M). The inhibitor binds easily. -
In Cells: ATP concentration is millimolar (mM). The inhibitor must possess a residence time and affinity sufficient to displace ATP.
Result: A pyrimidine showing 10 nM
Visualizing the Validation Logic
The following diagram illustrates the mechanistic difference between "Tube" and "Cell" validation and why orthogonal testing is required.
Caption: Figure 1. The ATP Gap. Biochemical assays (left) measure intrinsic affinity in the absence of competition. Cellular assays (right) require the inhibitor to displace high concentrations of intracellular ATP, providing a rigorous stress test for pyrimidine scaffolds.
The Self-Validating Protocol: Step-by-Step
Do not rely on a single metric. Use this tiered workflow to filter promiscuous pyrimidines.
Step 1: Broad Spectrum Triage (The Wide Net)
Objective: Identify all potential binding partners (On-target + Off-target). Method: Competition Binding Assay (e.g., KINOMEscan).
-
Compound Prep: Dissolve pyrimidine inhibitor to 10 mM in DMSO.
-
Screening: Test at a single high concentration (e.g., 1
M) against a panel of 400+ kinases. -
Data Output: "Selectivity Score" (S-score).
-
Calculation:
.
-
-
Decision Gate: If S(35) > 0.1 (inhibitor hits >10% of kinome), STOP . The scaffold is too promiscuous for a chemical probe. Refine the R-groups on the pyrimidine ring.
Step 2: Cellular Target Engagement (The Reality Check)
Objective: Confirm the inhibitor enters the cell and binds the target in the presence of ATP. Method: NanoBRET™ Target Engagement (Promega).[1] Why: This uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a tracer by your drug in live cells.[2]
Protocol:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.[2] Incubate 20-24 hours.
-
Tracer Addition: Add a cell-permeable fluorescent tracer (e.g., Tracer K-10) at a concentration near its
.[3] -
Inhibitor Treatment: Treat cells with serial dilutions of the pyrimidine inhibitor (e.g., 10
M to 1 nM). -
Equilibration: Incubate for 2 hours at 37°C to allow competition between the Tracer, ATP, and Inhibitor.
-
Measurement: Add substrate and measure BRET signal (Donor emission / Acceptor emission).
-
Analysis: Plot the loss of BRET signal vs. inhibitor concentration.
-
Pass Criteria: The cellular
should be within 5-10x of the biochemical . If Cellular >> Biochemical (>50x shift), the compound likely has poor permeability or weak ATP competition.
-
Step 3: Functional Confirmation (The Phenotype)
Objective: Prove that binding leads to pathway inhibition. Method: Western Blot for Phospho-Substrate.
-
Example (EGFR Inhibitor): Treat cells, stimulate with EGF, lyse, and blot for p-ERK1/2 (downstream) and p-EGFR (autophosphorylation). Binding without dephosphorylation implies the inhibitor is not functional (e.g., binds an inactive conformation but doesn't stop catalysis).
Case Study: Evolution of Selectivity in Pyrimidines
The evolution of EGFR inhibitors illustrates the power of this validation logic.
-
First Gen (Gefitinib): A 4-anilinoquinazoline (pyrimidine fused to benzene).
-
Profile: Potent against EGFR but showed significant off-target binding in biochemical screens.
-
Clinical: Skin/GI toxicity due to Wild-Type (WT) EGFR inhibition.
-
-
Third Gen (Osimertinib): A pyrimidine-based covalent inhibitor.
-
Design: Targeted the T790M mutation and C797 cysteine.
-
Validation Data:
-
Biochemical: Shows binding to both WT and Mutant EGFR.
-
Cellular (NanoBRET): Shows a massive "selectivity window." It engages Mutant EGFR at low nM concentrations but requires much higher concentrations to engage WT EGFR in cells.
-
-
Takeaway: Biochemical data alone would have flagged Osimertinib as "non-selective" against WT EGFR. Cellular profiling vindicated it by showing the functional selectivity window driven by kinetics.
-
Validation Workflow Diagram
Caption: Figure 2. The Self-Validating Funnel. A rigorous go/no-go decision matrix ensures that only compounds with proven intracellular selectivity and potency progress to in vivo studies.
References
-
Davis, M. I., et al. (2011).[4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link
-
Vasta, J. D., et al. (2018).[2][3] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206–214. Link
-
Robers, M. B., et al. (2015).[3] Target engagement and drug residence time can be observed in living cells with BRET.[5][1][2][3] Nature Communications, 6, 10091. Link
-
Lafleur, K., et al. (2009). Impact of dosing on the selectivity of kinase inhibitors: a case study with the EGFR inhibitor gefitinib. ChemMedChem, 4(10), 1591. Link
-
Potter, A., et al. (2023). NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening.[1][6][7] Methods in Molecular Biology, 2706, 97-124.[6] Link
Sources
- 1. carnabio.com [carnabio.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of 5-(3-Bromopyridin-4-yl)pyrimidine Scaffolds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1] Metabolic stability, the compound's resistance to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3][4][5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could lead to accumulation and toxicity.[6][7] Therefore, a thorough assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of drug candidates with favorable pharmacokinetic properties.[3]
The 5-(3-Bromopyridin-4-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. However, the presence of two nitrogen-containing heterocyclic rings, pyridine and pyrimidine, along with a bromine substituent, presents a unique set of challenges and opportunities regarding metabolic stability.[8] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of this scaffold and its analogs, offering insights into experimental design, detailed protocols, and data interpretation to guide lead optimization efforts.
Understanding the Metabolic Landscape of the Scaffold
The metabolic fate of the 5-(3-Bromopyridin-4-yl)pyrimidine scaffold is primarily dictated by the enzymatic activity in the liver.[2][9] The key players in this process are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the Phase I metabolism of a vast array of xenobiotics.[10][11][12] For this particular scaffold, several metabolic pathways can be anticipated:
-
Oxidation of the Pyridine and Pyrimidine Rings: The nitrogen atoms in the rings can influence the electron density, making certain carbon atoms susceptible to CYP-mediated hydroxylation.[11]
-
Dehalogenation: The carbon-bromine bond can be a site for oxidative metabolism, potentially leading to the replacement of the bromine atom with a hydroxyl group.
-
N-oxidation: The nitrogen atoms themselves can be oxidized.
Understanding these potential metabolic "hotspots" is crucial for designing analogs with improved stability.
Experimental Design for Comparative Assessment
A robust assessment of metabolic stability requires a comparative approach. This involves testing the parent scaffold against a panel of rationally designed analogs. The goal is to establish a Structure-Metabolism Relationship (SMR) that informs further chemical modifications.
Selection of In Vitro Systems: Microsomes vs. Hepatocytes
Two primary in vitro systems are employed to evaluate hepatic metabolism: liver microsomes and hepatocytes.[6][9][13]
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of Phase I enzymes, particularly CYPs.[9][14] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[14]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model.[9][15] Hepatocyte stability assays can capture a broader range of metabolic pathways.[16]
For a comprehensive evaluation, a tiered approach is recommended, starting with a microsomal stability assay for initial screening, followed by a hepatocyte stability assay for more promising candidates.
Comparator Compounds
To build a meaningful SMR, a set of comparator compounds should be synthesized. These could include:
-
Analogs with alternative halogens: Replacing bromine with chlorine or fluorine to probe the effect of the halogen on metabolic stability.
-
Positional isomers: Shifting the position of the bromine atom or the linkage between the two rings.
-
Analogs with blocking groups: Introducing metabolically stable groups, such as a methyl or trifluoromethyl group, at suspected sites of metabolism.
Experimental Protocols
The following are detailed, step-by-step protocols for conducting microsomal and hepatocyte stability assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[14]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
Test compounds and positive/negative controls (e.g., Verapamil for high clearance, Diazepam for low clearance)[16]
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Acetonitrile (ice-cold) with an internal standard for quenching and analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[17]
Procedure:
-
Preparation:
-
Incubation:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (minus cofactor), add buffer instead.[14]
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard.[16]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Protocol 2: Hepatocyte Stability Assay
This assay assesses the metabolic stability in a more complete cellular system.[18]
Materials:
-
Cryopreserved hepatocytes (human, rat, or mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive/negative controls (e.g., Testosterone)[16]
-
Acetonitrile (ice-cold) with an internal standard
-
12- or 24-well plates, orbital shaker, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Incubation:
-
Add the hepatocyte suspension to the wells of a plate.
-
Add the test compound, positive control, or negative control to the respective wells. For negative controls, use heat-inactivated hepatocytes.[19]
-
Place the plate on an orbital shaker in an incubator at 37°C and 5% CO2.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and quench the reaction by adding them to ice-cold acetonitrile with the internal standard.[19]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.
-
Data Analysis and Interpretation
The primary data from these assays is the concentration of the test compound remaining at each time point. From this, several key parameters can be derived:
-
Half-Life (t½): The time it takes for 50% of the compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug.[3][16] It is calculated from the half-life and the concentration of microsomes or hepatocytes used in the assay.[21][22]
-
For microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein])
-
For hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cells])[21]
-
These values allow for a quantitative comparison of the metabolic stability of the parent scaffold and its analogs.
Visualizing the Experimental Workflow and Potential Metabolic Pathways
To provide a clearer understanding of the experimental process and the potential metabolic fate of the scaffold, the following diagrams have been generated using Graphviz.
Caption: Potential metabolic pathways of the scaffold.
Hypothetical Comparative Data
To illustrate the application of these assays, consider the following hypothetical data for the parent scaffold and two analogs.
| Compound ID | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Parent-001 | 5-(3-Bromopyridin-4-yl)pyrimidine | 15 | 92.4 | 25 | 27.7 |
| Analog-002 | 5-(3-Chloropyridin-4-yl)pyrimidine | 25 | 55.4 | 40 | 17.3 |
| Analog-003 | 5-(3-Bromo-5-methylpyridin-4-yl)pyrimidine | 45 | 30.8 | 70 | 9.9 |
Interpretation of Hypothetical Data:
-
Parent-001 shows moderate to high clearance, suggesting it is susceptible to metabolism.
-
Analog-002 , where bromine is replaced by chlorine, exhibits increased stability. This suggests that the C-Br bond may be a metabolic liability.
-
Analog-003 , with a methyl group added to the pyridine ring, shows a significant improvement in metabolic stability in both systems. This indicates that the position of the methyl group may be sterically hindering the approach of metabolic enzymes to a nearby "hotspot."
Conclusion and Future Directions
The in vitro metabolic stability assays detailed in this guide provide a robust and reliable framework for evaluating the 5-(3-Bromopyridin-4-yl)pyrimidine scaffold and its analogs. By systematically applying these methods and carefully analyzing the resulting data, researchers can build a strong understanding of the structure-metabolism relationships. This knowledge is invaluable for guiding the design of new compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of advancing a successful drug candidate. Further studies could involve metabolite identification to pinpoint the exact sites of metabolism, providing even more precise guidance for future synthetic efforts.
References
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 661-675. Retrieved from [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 32(3), 153-162. Retrieved from [Link]
-
What is the importance of metabolic stability in drug design?. (2025, May 21). Patsnap Synapse. Retrieved from [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Obach, R. S. (2001). Metabolic stability and its role in the discovery of new chemical entities. Current Opinion in Drug Discovery & Development, 4(1), 36-44. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). protocols.io. Retrieved from [Link]
-
Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
-
Protocol for the Rat Hepatocyte Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]
-
How to use hepatocytes for intrinsic clearance prediction?. (2025, May 29). Patsnap Synapse. Retrieved from [Link]
-
Brinkmann, A. M., et al. (2020). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 39(12), 2449-2461. Retrieved from [Link]
-
Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Soars, M. G., et al. (2007). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 8(7), 717-730. Retrieved from [Link]
-
How to calculate in vitro intrinsic clearance?. (2019, July 12). ResearchGate. Retrieved from [Link]
-
Stasolla, C., et al. (2014). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS. Retrieved from [Link]
-
Pyrimidine metabolism, Orotic aciduria and Inhibition of pyrimidine synthesis (anti-cancerous drug). (2022, November 4). Science online. Retrieved from [Link]
-
Lieberman, M., & Peet, A. (2018). Purine & Pyrimidine Metabolism. In Marks' Basic Medical Biochemistry (5th ed.). Wolters Kluwer. Retrieved from [Link]
-
Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry. Retrieved from [Link]
-
Pyrimidine–Pyridine Ring Interconversion. (2026, January 4). ResearchGate. Retrieved from [Link]
-
The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021). Molecules, 26(1), 1-13. Retrieved from [Link]
-
Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. (1996). Environmental Health Perspectives, 104(Suppl 6), 1185–1194. Retrieved from [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Pharmaceuticals, 16(5), 743. Retrieved from [Link]
-
Guengerich, F. P. (2023). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Metabolic stability and its role in the discovery - ProQuest [proquest.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. How to use hepatocytes for intrinsic clearance prediction? [synapse.patsnap.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. protocols.io [protocols.io]
- 21. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 5-(3-Bromopyridin-4-yl)pyrimidine
Executive Summary & Chemical Context
This guide outlines the mandatory disposal protocols for 5-(3-Bromopyridin-4-yl)pyrimidine (CAS: 1374664-61-5). As a halogenated nitrogen heterocycle commonly used as a Suzuki coupling intermediate or kinase inhibitor scaffold, this compound presents specific disposal challenges distinct from standard organic waste.
Crucial Directive: Due to the presence of the bromine atom on the pyridine ring, this substance must be segregated into Halogenated Waste streams. Failure to segregate halogenated organics from non-halogenated streams can result in:
-
Regulatory Non-Compliance: Violation of EPA RCRA standards.
-
Infrastructure Damage: Formation of corrosive hydrogen bromide (HBr) gas during standard incineration, which damages catalytic converters and scrubbers in non-specialized facilities.
-
Toxic Byproducts: Potential formation of brominated dioxins/furans if incinerated at insufficient temperatures.
Hazard Profile & Structure-Activity Relationship (SAR)
Before handling waste, operators must understand the specific hazards dictated by the molecule's structure.
| Structural Component | Hazard Class (GHS) | Disposal Implication |
| Bromine Substituent | Halogenated Organic | Mandatory Segregation. Requires high-temp incineration (>1100°C) with acid gas scrubbing. |
| Pyridine/Pyrimidine Core | Acute Tox.[1][2] (Oral/Dermal) | Treat as toxic waste. Do not rinse down drains. High aquatic toxicity potential. |
| Biaryl System | Irritant (Skin/Eye/Resp) | Dust control is critical during solid waste transfer. |
Key H-Codes (Inferred from components): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Expired Reagent)
Use this protocol for: Expired vials, weighing boat residues, and failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Labeling:
-
Apply a yellow "Hazardous Waste" label.
-
Critical Step: Clearly write the full chemical name.
-
Check Box: Mark "Solid" and "Halogenated" (or "Toxic").
-
-
Transfer:
-
Work inside a chemical fume hood to contain dust.
-
Transfer solids using a disposable spatula.
-
Do not dissolve the solid in solvent just to dispose of it (this unnecessarily increases waste volume).
-
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of the towel as contaminated debris).
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Use this protocol for: HPLC waste, reaction filtrates, and cleaning solvents containing the compound.
-
Stream Identification:
-
If the solvent is halogenated (e.g., DCM, Chloroform)
Halogenated Waste Stream . -
If the solvent is non-halogenated (e.g., Methanol, Acetone) BUT contains >1% of 5-(3-Bromopyridin-4-yl)pyrimidine
Halogenated Waste Stream . -
Reasoning: The dissolved bromine content contaminates the entire volume, rendering the non-halogenated solvent unsuitable for fuel blending/energy recovery.
-
-
pH Check (The Self-Validating Step):
-
If the waste stream is aqueous or contains acids/bases from the reaction workup, check pH.
-
Action: Neutralize to pH 5–9 before adding to the organic waste carboy to prevent exothermic polymerization or gas generation in the drum.
-
-
Container: Use standard safety carboys (HDPE or Steel, depending on solvent compatibility).
-
Secondary Containment: Always store waste carboys in a secondary tray capable of holding 110% of the container's volume.
Protocol C: Contaminated Debris (Gloves, Syringes, Weigh Boats)
-
Sharps: Syringes/needles contaminated with the chemical go immediately into a Red Biohazard/Sharps Bin .
-
Soft Debris: Gloves and paper towels go into a Double-Bagged Clear Hazardous Waste Bag (or specific solid waste drum depending on facility rules).
-
Glassware: Triple rinse with a solvent (acetone/methanol). Collect the first rinse as Halogenated Liquid Waste . The glass can then be washed normally or disposed of in a glass bin.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of 5-(3-Bromopyridin-4-yl)pyrimidine.
Figure 1: Operational decision tree for segregating brominated heterocyclic waste streams.
Emergency Procedures (Spill Response)
In the event of a spill during disposal transfer:
-
Evacuate & Ventilate: If the spill is powder and airborne, evacuate the immediate area to allow dust to settle.
-
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a P95/N95 respirator if handling large quantities of powder outside a hood.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.
-
Liquids: Absorb with vermiculite or standard "Pink Pig" absorbent pads.
-
Prohibited: Do NOT use bleach (sodium hypochlorite) to clean spills of this compound. Oxidizers can react with the nitrogen heterocycle or bromine to form more toxic byproducts. Use simple soap and water for final surface cleaning.[1]
-
Regulatory & Compliance Notes (RCRA)
-
Waste Classification: While 5-(3-Bromopyridin-4-yl)pyrimidine is not explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is a Characteristic Hazardous Waste due to toxicity and halogen content.
-
Generator Responsibility: The "Cradle-to-Grave" principle applies. You are responsible for this chemical until it is destroyed. Ensure your waste manifest explicitly lists "Brominated Heterocycles" to alert the incineration facility.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] 40 CFR Part 261.[4][5] Link
-
National Institutes of Health (NIH) PubChem. Compound Summary: 3-Bromopyridine (Component Analogue Safety Data).Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Link
-
Fisher Scientific. Safety Data Sheet: 5-Bromopyrimidine (Structural Analogue).Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
